Biotin-cholesterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H60N2O3S |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C37H60N2O3S/c1-23(2)9-8-10-24(3)28-15-16-29-27-14-13-25-21-26(17-19-36(25,4)30(27)18-20-37(28,29)5)42-33(40)12-7-6-11-32-34-31(22-43-32)38-35(41)39-34/h13,23-24,26-32,34H,6-12,14-22H2,1-5H3,(H2,38,39,41)/t24-,26+,27+,28-,29+,30+,31+,32+,34+,36+,37-/m1/s1 |
InChI Key |
VMAHKODQCCBRNG-VXVZIODVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Application of Biotinylated Cholesterol for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of biotinylated cholesterol, a vital tool in biochemical and biomedical research. Biotinylated cholesterol serves as a powerful molecular probe to investigate cholesterol's multifaceted roles in cellular processes, including membrane organization, protein interactions, and signal transduction. Its high-affinity interaction with streptavidin and avidin enables a wide range of applications, from the isolation of cholesterol-binding proteins to the targeted delivery of therapeutic agents.
Synthesis of Biotinylated Cholesterol
The synthesis of biotinylated cholesterol involves the covalent attachment of a biotin moiety to the cholesterol backbone, typically through a linker arm. The choice of synthetic strategy and linker can significantly impact the properties and applications of the final product. Three common methods for synthesizing biotinylated cholesterol are detailed below.
Synthesis via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for conjugating biotin to cholesterol. This approach involves a cholesterol molecule modified with an alkyne group and a biotin molecule functionalized with an azide, or vice versa. The use of a polyethylene glycol (PEG) linker is common in this method to enhance the solubility and bioavailability of the final conjugate.[1]
Experimental Protocol:
A detailed protocol for the synthesis of a biotin-PEG-cholesterol conjugate via click chemistry is as follows[2]:
-
Materials: 27-alkyne cholesterol, Azide-PEG3-biotin, Copper(II) sulfate (CuSO₄), Sodium L-ascorbate, Dimethyl sulfoxide (DMSO), and water.
-
Reaction Setup: In a reaction vessel, dissolve 27-alkyne cholesterol (e.g., 800 μg, 2 μM) and Azide-PEG3-biotin (e.g., 400 μg, 0.9 μM) in a 1:1 (v/v) mixture of DMSO and water (e.g., 100 mL).
-
Catalyst Addition: Prepare a fresh solution of CuSO₄ (e.g., 0.25 μM) and sodium L-ascorbate (e.g., 0.5 μM) in a 1:1 (v/v) DMSO/water mixture (e.g., 50 μL) and add it to the reaction mixture.
-
Reaction Conditions: Protect the reaction mixture from light and stir it under a nitrogen atmosphere at room temperature for 12 hours.
-
Purification: After 12 hours, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product using reversed-phase high-performance liquid chromatography (HPLC).
Workflow for Synthesis of Biotinylated Cholesterol via Click Chemistry:
Synthesis via Esterification
Esterification provides a direct method to link biotin to cholesterol's 3β-hydroxyl group. This reaction typically involves activating the carboxylic acid group of biotin, often with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
A general procedure for the direct esterification of cholesterol with biotin is as follows[3]:
-
Materials: Cholesterol, Biotin, DCC, DMAP, and an anhydrous solvent like dichloromethane (DCM).
-
Reaction Setup: Dissolve cholesterol and biotin in anhydrous DCM in a reaction flask.
-
Reagent Addition: Add DMAP followed by DCC to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography.
Synthesis via Amide Bond Formation
This method involves first converting the hydroxyl group of cholesterol into an amine, which is then reacted with the carboxylic acid of biotin to form a stable amide linkage. This multi-step process offers the flexibility of introducing different linkers.
Experimental Protocol:
A representative protocol for forming an amide bond between cholesterol and biotin is as follows[4][5]:
-
Activation of Biotin: Activate the carboxylic acid of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS-ester of biotin.
-
Amination of Cholesterol: Convert the 3β-hydroxyl group of cholesterol to an amine. This can be achieved through a multi-step sequence, for example, by tosylation, followed by azide substitution and subsequent reduction.
-
Coupling Reaction: React the amino-cholesterol derivative with the NHS-activated biotin in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine.
-
Purification: Purify the resulting biotinylated cholesterol conjugate using silica gel column chromatography.
Data Presentation
Quantitative data from various synthesis and characterization experiments are summarized in the tables below for easy comparison.
Table 1: Comparison of Synthetic Methods for Biotinylated Cholesterol
| Synthesis Method | Linker Type | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Click Chemistry | PEG | High (>90%) | >95% (post-HPLC) | High efficiency, specificity, mild conditions | Requires modified cholesterol and biotin |
| Esterification | Direct Ester | Moderate (60-80%) | >95% (post-chromatography) | One-step reaction | Potential for side reactions, lability of ester bond |
| Amide Bond Formation | Amine/Linker | Moderate (50-70%) | >95% (post-chromatography) | Stable amide bond, linker flexibility | Multi-step synthesis |
Table 2: Characterization Data for Biotin-PEG-Cholesterol (via Click Chemistry)
| Characterization Technique | Parameter | Observed Value | Reference |
| ¹H NMR (800 MHz, CDCl₃) | Chemical Shift (δ, ppm) of triazole proton | 7.95 (s, 1H) | |
| Mass Spectrometry (ESI-HRMS) | [M+H]⁺ (m/z) | Calculated: 841.5620, Found: 841.5665 | |
| HPLC | Purity | >95% |
Table 3: Binding Affinity of Biotinylated Cholesterol
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Streptavidin | Surface Plasmon Resonance (SPR) | ~10⁻¹⁴ M | |
| Monomeric Avidin | Affinity Chromatography | ~10⁻⁸ M | |
| Hedgehog Protein (HhC) | Surface Plasmon Resonance (SPR) | 18.2 nM | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Surface Plasmon Resonance (SPR) | 487 nM |
Experimental Protocols for Applications
Biotinylated cholesterol is a versatile tool with numerous applications in research. Detailed methodologies for some key applications are provided below.
Identification of Cholesterol-Interacting Proteins using a Pull-Down Assay
This technique is used to isolate and identify proteins that bind to cholesterol from a complex mixture, such as a cell lysate.
Experimental Protocol:
-
Bait Immobilization: Incubate streptavidin-coated magnetic beads with an excess of biotinylated cholesterol in a suitable binding buffer (e.g., PBS) for 30-60 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.
-
Washing: Wash the beads several times with the binding buffer to remove any unbound biotinylated cholesterol.
-
Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation with Lysate: Add the cell lysate to the beads functionalized with biotinylated cholesterol and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of cholesterol-interacting proteins.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with free biotin, changing the pH, or using a denaturing buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry for protein identification.
Workflow for a Biotinylated Cholesterol Pull-Down Assay:
Isolation of Lipid Rafts
Biotinylated cholesterol can be incorporated into cellular membranes and used to isolate and characterize lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.
Experimental Protocol:
-
Cell Labeling: Incubate cultured cells with biotinylated cholesterol to allow its incorporation into the plasma membrane.
-
Cell Lysis: Lyse the cells in a cold, detergent-free buffer (e.g., containing sodium carbonate) or a buffer with a mild non-ionic detergent (e.g., Triton X-100).
-
Sucrose Gradient Ultracentrifugation: Subject the cell lysate to ultracentrifugation on a discontinuous sucrose gradient. Lipid rafts, being less dense, will float to the interface of the lower percentage sucrose layers.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the fractions for the presence of biotinylated cholesterol (e.g., by dot blot with labeled streptavidin) and known lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting to identify the lipid raft-containing fractions.
Workflow for Lipid Raft Isolation:
Studying the Wnt Signaling Pathway
Cholesterol has been shown to play a crucial role in the Wnt signaling pathway by directly binding to the Frizzled (Fzd) receptor. Biotinylated cholesterol analogs can be used to study these interactions and their downstream effects.
Signaling Pathway Diagram:
This diagram illustrates how cholesterol's interaction with the Frizzled receptor is a critical step for receptor maturation and subsequent activation of the canonical Wnt signaling cascade, leading to the expression of target genes. Biotinylated cholesterol probes can be used in pull-down assays to confirm the direct interaction between cholesterol and Fzd and to identify other proteins involved in this cholesterol-dependent signaling complex.
Characterization of Biotinylated Cholesterol
Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized biotinylated cholesterol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the biotin and linker to the cholesterol backbone. Specific proton signals, such as the one from the triazole ring in click chemistry products, provide definitive evidence of successful conjugation.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the exact molecular weight of the synthesized molecule, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for its purification. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Surface Plasmon Resonance (SPR): SPR is employed to quantitatively assess the binding affinity of the biotinylated cholesterol to streptavidin or avidin, confirming the functionality of the biotin tag. It can also be used to study the interaction of the cholesterol moiety with specific proteins.
This guide provides a foundational understanding of the synthesis and utilization of biotinylated cholesterol in research. The detailed protocols and workflows serve as a practical starting point for researchers aiming to employ this versatile tool in their studies of cholesterol biology and its implications in health and disease.
References
- 1. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotin-azide.com [biotin-azide.com]
- 3. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Mechanism of Action of Biotin-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular mechanism of action of biotin-cholesterol, a conjugate molecule increasingly utilized in biomedical research and drug delivery. We delve into its synthesis, cellular uptake pathways, intracellular trafficking, and its effects on cellular structures and signaling. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding and application of this versatile research tool.
Introduction
This compound is a synthetic molecule that combines the vitamin biotin with the essential lipid cholesterol. This unique conjugate leverages the biological roles of both components to serve as a powerful tool in cell biology and drug development. The biotin moiety acts as a targeting ligand, exploiting the high-affinity interaction with biotin receptors, which are often overexpressed on the surface of cancer cells. Cholesterol's lipophilic nature facilitates its incorporation into lipid bilayers, making it an excellent anchor for localizing probes or therapeutic agents to cellular membranes. This guide will explore the fundamental mechanisms by which this compound interacts with and functions within cells.
Synthesis of this compound Conjugates
The synthesis of this compound conjugates typically involves the formation of an ester or ether linkage between the cholesterol backbone and a biotin derivative. A common strategy employs a polyethylene glycol (PEG) linker to increase the water solubility and bioavailability of the conjugate.
Synthesis of Biotin-PEG-Cholesterol:
A representative synthesis protocol involves the reaction of cholesterol with a heterobifunctional PEG linker possessing a reactive group for cholesterol conjugation at one end and a biotin-reactive group at the other. For instance, a cholesterol-PEG-NHS ester can be reacted with an amino-functionalized biotin to form a stable amide bond. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Cellular Uptake and Intracellular Trafficking
The primary mechanism for the cellular uptake of this compound is receptor-mediated endocytosis, predominantly through the Sodium-Dependent Multivitamin Transporter (SMVT), also known as SLC5A6.[1][2] This transporter is responsible for the cellular uptake of biotin and other vitamins and is notably upregulated in various cancer cell lines.[1]
Receptor-Mediated Endocytosis
The process begins with the binding of the biotin moiety of the this compound conjugate to the SMVT receptor on the cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through clathrin-coated pits, which then bud off to form endocytic vesicles.
Intracellular Fate
Once inside the cell, the early endosome containing the this compound complex undergoes maturation. The acidic environment of the late endosomes and lysosomes can facilitate the release of any cargo carried by the this compound conjugate. The cholesterol moiety can then be incorporated into the endosomal/lysosomal membrane or transported to other cellular compartments. The exact intracellular fate can be tracked using fluorescently labeled this compound and colocalization studies with endosomal and lysosomal markers.[1][3]
Quantitative Data on this compound Interactions
Quantitative analysis of the interaction between this compound and its cellular targets is crucial for understanding its efficacy as a targeting agent.
| Parameter | Value | Cell Line | Method | Reference |
| Biotin Uptake Km (SMVT) | 9.24 µM | T47D (Breast Cancer) | [3H] Biotin Uptake Assay | |
| Biotin Uptake Vmax (SMVT) | 27.34 pmol/mg protein/min | T47D (Breast Cancer) | [3H] Biotin Uptake Assay | |
| Biotin Uptake Km (SMVT) | 53.10 µM | MCF-12A (Normal Breast) | [3H] Biotin Uptake Assay | |
| Avidin-Biotin Kd | ~10-15 M | - | - |
Table 1: Kinetic Parameters of Biotin and Avidin-Biotin Interactions. This table summarizes key kinetic parameters related to biotin uptake and binding. The lower Km value in T47D cancer cells compared to normal breast cells suggests a higher affinity of the SMVT transporter for biotin in these cancer cells. The extremely low dissociation constant (Kd) of the avidin-biotin interaction highlights its strength, which is often exploited in detection and purification assays.
| Cell Line | Cancer Type | Relative SMVT Expression | Uptake of Biotinylated Compounds | Reference |
| HeLa | Cervical Cancer | High | High | |
| T47D | Breast Cancer | High | High | |
| HEK293 | Embryonic Kidney (Normal) | Low | Low |
Table 2: Comparison of Biotinylated Compound Uptake in Cancer vs. Normal Cell Lines. This table illustrates the correlation between the expression of the biotin receptor (SMVT) and the uptake of biotinylated compounds. Cancer cell lines like HeLa and T47D, which overexpress SMVT, show significantly higher uptake compared to normal cell lines like HEK293.
Effect on Lipid Rafts
Cholesterol is a key component of lipid rafts, which are dynamic, ordered microdomains within the cell membrane that play crucial roles in signal transduction and membrane trafficking. The introduction of this compound into the cell membrane can potentially modulate the composition and function of these rafts. Quantitative proteomic analysis of lipid rafts after treatment with cholesterol-disrupting agents has revealed a high specificity for signaling factors. While direct quantitative proteomics data for this compound treatment is still emerging, it is hypothesized that the incorporation of this compound could alter the recruitment of specific proteins to these domains.
Experimental Protocols
Synthesis of Biotin-PEG-Cholesterol
This protocol describes a general method for synthesizing a biotin-PEG-cholesterol conjugate.
-
Materials: Cholesterol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), heterobifunctional PEG (e.g., NH2-PEG-COOH), N-hydroxysuccinimide (NHS), biotin-amine, and appropriate solvents (e.g., dichloromethane, dimethylformamide).
-
Step 1: Activation of Cholesterol. React cholesterol with an activated carboxylic acid derivative in the presence of DCC and DMAP to form a cholesterol-linker intermediate.
-
Step 2: PEGylation. React the cholesterol intermediate with the heterobifunctional PEG linker.
-
Step 3: Biotinylation. Activate the terminal carboxylic acid of the PEGylated cholesterol with NHS and then react with biotin-amine to form the final biotin-PEG-cholesterol conjugate.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the conjugate using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Preparation of this compound Liposomes
Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug delivery vehicles. This compound can be incorporated into the liposome bilayer to facilitate targeted delivery.
-
Lipid Film Hydration Method:
-
Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol, and this compound) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The incorporation of this compound can be confirmed by analytical techniques such as HPLC.
Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantitative measurement of this compound uptake by cells.
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound or liposomes containing a fluorescent dye for various time points. Include appropriate controls (e.g., untreated cells, cells treated with a non-biotinylated fluorescent probe).
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove unbound probe and then detach the cells using trypsin or a cell scraper.
-
Staining (for non-fluorescent this compound): If using a non-fluorescent this compound, incubate the cells with a fluorescently labeled avidin or streptavidin conjugate (e.g., FITC-streptavidin).
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized this compound.
Avidin-Biotin Pull-Down Assay
This assay is used to identify proteins that interact with this compound within the cell.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to solubilize proteins while maintaining protein-protein interactions.
-
Incubation with Avidin/Streptavidin Beads: Add avidin or streptavidin-coated beads to the cell lysate and incubate to allow the this compound to bind to the beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the this compound and any interacting proteins from the beads using a high concentration of free biotin or a denaturing elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry-based proteomic analysis.
Conclusion
This compound is a valuable molecular tool with a well-defined mechanism of cellular uptake primarily mediated by the SMVT receptor. Its ability to be incorporated into lipid-based delivery systems and its preferential uptake by cancer cells make it a promising candidate for targeted drug delivery and diagnostic applications. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular functions of this compound and harnessing its potential in various biomedical applications. Future research should focus on obtaining more detailed quantitative data on its interactions with cellular components and its precise effects on lipid raft dynamics.
References
- 1. Endosome motility defects revealed at super-resolution in live cells using HIDE probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Properties of Biotin-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-cholesterol is a key bioconjugate that leverages the unique properties of both biotin (Vitamin B7) and cholesterol for advanced applications in biomedical research and drug development. This molecule consists of a hydrophobic cholesterol anchor linked to the hydrophilic biotin headgroup, often via a spacer arm. This amphipathic nature allows for its incorporation into lipid-based nanostructures such as liposomes and micelles. The biotin moiety serves as a high-affinity targeting ligand for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is overexpressed in various cancer cells. This targeted approach enhances the cellular uptake of therapeutic and diagnostic agents, making this compound a valuable tool in targeted drug delivery systems. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in a research setting.
Physicochemical Properties
The fundamental properties of this compound and its derivatives are crucial for the formulation and application of effective drug delivery systems. Key quantitative data are summarized in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C37H60N2O3S | [1][2] |
| Molecular Weight | 612.95 - 613.0 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Chloroform and Ethanol (with heating) | |
| Storage | -20°C, protect from light | |
| Stability | ≥ 4 years at -20°C |
Table 1: General Physicochemical Properties of this compound
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference(s) |
| Biotin-PEG(2000)-Cholesterol | (C2H4O)nC40H66N4O4S | ~2637.38 | >99% |
Table 2: Properties of Biotin-PEG-Cholesterol Derivative
| System | Critical Micelle Concentration (CMC) | Notes | Reference(s) |
| Cholesterol (in aqueous solution) | 25 - 40 nM | Self-associates into heterogeneous, rod-like micelles. | |
| Cholesterol-based detergent (Chobimalt) | ~3 µM | Forms spherical or moderately elongated ellipsoidal micelles. | |
| Biotin grafted-Cholesterol-modified pullulan co-polymer | 0.00015 - 0.0055 mg/mL | CMC decreases with an increasing degree of biotin substitution. |
Table 3: Critical Micelle Concentration (CMC) Data
| Ligand-Receptor Pair | Dissociation Constant (Kd) | Notes | Reference(s) |
| Biotin-Avidin | ~10^-15 M | One of the strongest non-covalent interactions known in nature. |
Table 4: Binding Affinity Data
Synthesis of this compound
The synthesis of this compound typically involves the esterification of the hydroxyl group of cholesterol with the carboxylic acid group of biotin. To improve solubility and reduce steric hindrance, a polyethylene glycol (PEG) linker is often incorporated between the biotin and cholesterol moieties, creating biotin-PEG-cholesterol.
Caption: Synthesis workflow for Biotin-PEG-Cholesterol.
Formulation of this compound Liposomes
This compound is commonly incorporated into liposomes to create targeted drug delivery vehicles. The thin-film hydration method followed by extrusion is a widely used technique for this purpose.
Experimental Protocol: Thin-Film Hydration and Extrusion for Liposome Preparation
-
Lipid Film Formation:
-
Dissolve the desired lipids, including a base phospholipid (e.g., DOPC or DSPC), cholesterol, and this compound (typically 1-5 mol%), in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.
-
If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer used for hydration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).
-
Caption: Workflow for biotinylated liposome preparation.
Characterization of this compound Formulations
Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a standard technique to measure the hydrodynamic diameter and size distribution of liposomes. The zeta potential, which indicates the surface charge and stability of the liposomal formulation, can be measured using electrophoretic light scattering.
Experimental Protocol: DLS and Zeta Potential Measurement
-
Dilute the liposome suspension with an appropriate buffer (e.g., 0.01 N NaCl or PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
For size measurement, the instrument analyzes the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.
-
For zeta potential measurement, an electric field is applied, and the velocity of the liposomes is measured to determine their electrophoretic mobility.
-
The software then calculates the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
Quantification of Biotin on Liposome Surface
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin incorporated on the surface of liposomes.
Experimental Protocol: HABA Assay
-
Prepare an avidin/HABA solution. The binding of HABA to avidin results in a complex with a characteristic absorbance at 500 nm.
-
Measure the initial absorbance of the avidin/HABA solution at 500 nm.
-
Add the biotinylated liposome sample to the avidin/HABA solution.
-
Biotin, having a much higher affinity for avidin, will displace the HABA, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample.
-
The concentration of biotin can be calculated using the Beer-Lambert law, with a known extinction coefficient for the HABA/avidin complex.
Cellular Uptake via Biotin Receptor-Mediated Endocytosis
The targeting functionality of this compound relies on the interaction of the biotin ligand with the biotin receptor (SMVT) on the cell surface, which triggers receptor-mediated endocytosis. This process allows for the efficient internalization of the biotinylated nanoparticles into the target cells.
Caption: Biotin receptor-mediated endocytosis pathway.
Experimental Protocol: Cellular Uptake Assay
This protocol outlines a general method to quantify the cellular uptake of biotinylated liposomes using fluorescence.
-
Cell Culture:
-
Seed cells known to overexpress the biotin receptor (e.g., certain cancer cell lines) in a multi-well plate and culture until they reach the desired confluency.
-
-
Liposome Preparation:
-
Prepare fluorescently labeled biotinylated liposomes by incorporating a lipophilic fluorescent dye (e.g., DiI or a fluorescently tagged phospholipid) during the formulation process.
-
-
Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled biotinylated liposomes at various concentrations to the cells.
-
As a control, use non-biotinylated fluorescent liposomes to assess non-specific uptake.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.
-
-
Washing and Lysis:
-
After incubation, remove the liposome-containing medium and wash the cells multiple times with cold PBS to remove any non-internalized liposomes.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the amount of internalized liposomes.
-
Normalize the fluorescence intensity to the total protein content of the cell lysate to account for variations in cell number.
-
Conclusion
This compound is a versatile and powerful tool for researchers in the field of drug delivery and cellular biology. Its ability to be readily incorporated into lipid-based nanoparticles and to target the overexpressed biotin receptor on cancer cells makes it an invaluable component in the development of targeted therapies. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting. Further research and development in this area will undoubtedly lead to more sophisticated and effective therapeutic and diagnostic applications.
References
introduction to biotin-cholesterol in protein binding studies
An In-depth Technical Guide to Biotin-Cholesterol in Protein Binding Studies
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount for deciphering cellular mechanisms and designing effective therapeutics. Cholesterol, a fundamental component of mammalian cell membranes, plays a critical role in membrane fluidity, signal transduction, and the function of membrane-bound proteins. To dissect these interactions, a powerful tool has emerged: this compound. This synthetic molecule, which conjugates biotin to a cholesterol moiety, enables the robust and specific study of protein-cholesterol binding events. This guide provides a comprehensive overview of the principles, methodologies, and applications of this compound in protein binding studies.
The Principle of this compound in Protein Binding
The utility of this compound hinges on the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin). With a dissociation constant (Kd) in the femtomolar range, this bond is one of the strongest known non-covalent interactions in nature. By tagging cholesterol with biotin, researchers can effectively immobilize cholesterol onto streptavidin-coated surfaces or beads. This allows for the "pull-down" or detection of proteins that bind to cholesterol from a complex mixture, such as a cell lysate.
Key Experimental Applications
This compound has become an indispensable tool in various experimental techniques aimed at identifying and characterizing cholesterol-binding proteins.
1. Pull-Down Assays:
Pull-down assays are a cornerstone of protein interaction studies. In this context, this compound is incubated with a cell lysate or a purified protein solution. The this compound and any bound proteins are then captured using streptavidin-coated magnetic beads or agarose resin. After washing away non-specific binders, the captured proteins are eluted and identified by methods such as Western blotting or mass spectrometry.
Experimental Workflow: this compound Pull-Down Assay
Biotin-Cholesterol: A Versatile Probe for Unraveling Membrane Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate and dynamic nature of cellular membranes plays a pivotal role in a myriad of biological processes, from signal transduction to cellular trafficking. Understanding the organization and dynamics of membrane components, particularly cholesterol within specialized microdomains known as lipid rafts, is crucial for deciphering fundamental cellular mechanisms and for the development of novel therapeutics. Biotin-cholesterol has emerged as a powerful and versatile tool for investigating these complex membrane dynamics. This technical guide provides a comprehensive overview of the application of this compound as a probe, detailing its use in various experimental techniques, summarizing key quantitative data, and providing detailed protocols and visual workflows to facilitate its implementation in the laboratory.
Cholesterol is a critical component of mammalian cell membranes, influencing their fluidity, permeability, and organization. It is particularly enriched in lipid rafts, which are dynamic, sterol- and sphingolipid-rich microdomains that serve as platforms for protein signaling and trafficking.[1][2] The ability to track and manipulate cholesterol within these domains is essential for studying their function. This compound, a derivative of cholesterol featuring a biotin moiety, allows for high-affinity and specific labeling through its interaction with streptavidin.[3][4] This specific tagging capability enables a range of applications, from single-molecule tracking to the isolation of cholesterol-interacting molecules.
Quantitative Data on Membrane Dynamics
While direct measurements of the lateral diffusion of this compound are not extensively reported, the dynamics of cholesterol and other lipid probes within different membrane phases provide a strong basis for understanding its behavior. The lateral diffusion coefficient (D) is a key parameter used to describe the mobility of molecules within the membrane. This mobility is highly dependent on the lipid environment, with molecules in the more fluid liquid-disordered (Ld) phase exhibiting faster diffusion than those in the more tightly packed liquid-ordered (Lo) phase, which is characteristic of lipid rafts.[5]
Below is a summary of representative lateral diffusion coefficients for cholesterol and related lipid probes in model membrane systems. This data serves as a valuable reference for interpreting experiments using this compound, which is expected to exhibit similar diffusion dynamics.
| Probe Molecule | Lipid Bilayer Composition | Membrane Phase | Temperature (°C) | Lateral Diffusion Coefficient (D) (x 10⁻⁸ cm²/s) | Measurement Technique | Reference |
| Cholesterol | DMPC/Cholesterol (40 mol%) | Liquid-ordered (Lo) | 30 | ~1.5 - 3.0 | Pulsed Field Gradient NMR | |
| Phospholipid (DOPC) | DOPC/DPPC/Cholesterol | Liquid-disordered (Ld) | 25 | ~8.0 | Pulsed Field Gradient NMR | |
| Phospholipid (DPPC) | DOPC/DPPC/Cholesterol | Liquid-ordered (Lo) | 25 | ~1.5 | Pulsed Field Gradient NMR | |
| Fluorescent Probe | DMPC | Liquid-disordered (Ld) | 30 | 6.72 - 16.2 | FRAP | |
| Fluorescent Probe | DMPC/Cholesterol (40 mol%) | Liquid-ordered (Lo) | 30 | 1.62 - 5.60 | FRAP |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe membrane dynamics.
Labeling Live Cells with this compound for Fluorescence Microscopy
This protocol describes the incorporation of this compound into the plasma membrane of live cells and subsequent fluorescent labeling with streptavidin conjugates.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
HEPES-buffered saline (HBS)
-
Live-cell imaging medium
-
Streptavidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488-streptavidin)
-
Glass-bottom imaging dishes
-
Cultured mammalian cells
Procedure:
-
Preparation of this compound/MβCD Complex:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a solution of MβCD in HBS.
-
Add the this compound stock solution to the MβCD solution while vortexing to achieve the desired final concentration. The MβCD facilitates the delivery of the hydrophobic this compound to the cell membrane.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
-
Labeling with this compound:
-
Wash the cells twice with pre-warmed HBS.
-
Incubate the cells with the this compound/MβCD complex in HBS at 37°C for 30-60 minutes. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Wash the cells three times with pre-warmed HBS to remove excess labeling reagent.
-
-
Fluorescent Labeling with Streptavidin:
-
Incubate the this compound-labeled cells with a fluorescently labeled streptavidin solution in live-cell imaging medium at a concentration of 1-5 µg/mL for 10-15 minutes at room temperature or 37°C.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound streptavidin.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Live-cell imaging can be performed to observe the dynamic distribution of this compound in the plasma membrane.
-
Single-Particle Tracking (SPT) of this compound in Live Cell Membranes
This protocol outlines the steps for tracking the movement of individual this compound molecules in the plasma membrane of live cells.
Materials:
-
Cells labeled with this compound (from the previous protocol)
-
Streptavidin-coated quantum dots (QDs) or gold nanoparticles
-
Total Internal Reflection Fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope
-
SPT analysis software
Procedure:
-
Labeling with Nanoparticles:
-
Following the labeling of cells with this compound, incubate the cells with a dilute solution of streptavidin-coated QDs or gold nanoparticles in imaging medium for 5-10 minutes. The concentration should be low enough to ensure sparse labeling for individual particle tracking.
-
Wash the cells gently to remove unbound nanoparticles.
-
-
Image Acquisition:
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire time-lapse image series of the labeled cells using the TIRF or HILO microscope. Use a high frame rate (e.g., 30-100 frames per second) to capture the rapid diffusion of the molecules.
-
-
Data Analysis:
-
Use SPT analysis software to detect and localize the individual nanoparticles in each frame of the image series.
-
Link the localized positions of each particle across consecutive frames to reconstruct their trajectories.
-
From the trajectories, calculate the mean squared displacement (MSD) to determine the diffusion coefficient (D) and analyze the mode of motion (e.g., free diffusion, confined diffusion, or anomalous diffusion).
-
Pull-Down Assay to Identify this compound Interacting Proteins
This protocol describes a method to isolate proteins that interact with this compound within the cell membrane, particularly in the context of lipid rafts.
Materials:
-
Cells labeled with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Lysis:
-
Wash the this compound labeled cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Capture:
-
Incubate the cell lysate with pre-washed streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation to allow the this compound and its interacting proteins to bind to the beads.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For identification by mass spectrometry, a biotin-based elution is preferred to avoid contamination with streptavidin.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using antibodies against candidate interacting proteins.
-
For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Single-Particle Tracking of this compound
Caption: Workflow for single-particle tracking of this compound.
Experimental Workflow: this compound Pull-Down Assay
Caption: Workflow for identifying this compound interacting proteins.
Signaling Pathway: GPCR Signaling in a Lipid Raft
Caption: A simplified model of G-Protein Coupled Receptor signaling within a lipid raft.
Conclusion
This compound is an invaluable probe for dissecting the complexities of membrane dynamics and organization. Its ability to be specifically targeted and tracked provides researchers with a powerful tool to investigate the behavior of cholesterol in live cells, particularly within the context of lipid rafts. The experimental protocols and workflows detailed in this guide offer a practical framework for employing this compound in a variety of applications, from high-resolution imaging to the identification of novel protein-cholesterol interactions. As our understanding of the critical role of membrane organization in cellular function and disease continues to grow, the use of sophisticated probes like this compound will undoubtedly be at the forefront of new discoveries.
References
- 1. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The Evolving Role of Lipid Rafts and Caveolae in G Protein-Coupled Rec" by Rennolds S. Ostrom and Paul A. Insel [digitalcommons.chapman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Lipid Lateral Diffusion in Ordered and Disordered Phases in Raft Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cholesterol's Cellular Dance: A Technical Guide to the Biotin-Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The intricate ballet of molecular interactions within a cell is fundamental to its function, and understanding these interactions is paramount in the pursuit of novel therapeutics. Among the most powerful tools in the biochemist's arsenal is the remarkably strong and specific non-covalent bond between biotin and streptavidin. This guide provides an in-depth exploration of how this interaction can be masterfully employed to investigate the multifaceted roles of cholesterol in cellular processes. From quantifying binding affinities to visualizing signaling cascades, the biotin-streptavidin system offers a versatile platform for dissecting the complex life of this essential lipid.
The Cornerstone of Analysis: The Biotin-Streptavidin Interaction
The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] Each streptavidin monomer can bind one molecule of biotin with extraordinary affinity and specificity. This robust and stable complex formation is the lynchpin of numerous biotechnological applications, including those aimed at understanding the function of molecules like cholesterol.
Quantitative Insights into a Powerful Partnership
The strength of the biotin-streptavidin interaction can be quantified through various biophysical techniques, providing a solid foundation for its use in more complex experimental systems. The following tables summarize key quantitative data for this interaction, primarily derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Parameter | Value | Technique | Conditions | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Multiple | Ambient Temperature | [1] |
| Association Rate Constant (ka) | 3.5 x 10⁶ M⁻¹s⁻¹ | SPR | PBS buffer | [2] |
| Dissociation Rate Constant (kd) | 3.9 x 10⁻² s⁻¹ | SPR | PBS buffer | [2] |
| Stoichiometry (n) | 0.94 - 0.98 | ITC | 15°C - 25°C, PBS | [3] |
| Enthalpy Change (ΔH) | Varies with temperature | ITC | 2°C - 40°C | |
| Entropy Change (TΔS) | Varies with temperature | ITC | 2°C - 40°C | |
| Gibbs Free Energy Change (ΔG) | Negative at all tested temperatures | ITC | 2°C - 40°C | |
| Heat Capacity Change (ΔCp) | ~ -459.9 cal/mol·K | ITC | 2°C - 30°C |
Table 1: Thermodynamic and Kinetic Parameters of the Biotin-Streptavidin Interaction.
Visualizing the Core Interaction
The fundamental principle of the biotin-streptavidin interaction, forming the basis for the experimental techniques described below, can be visualized as a simple yet powerful molecular partnership.
References
Methodological & Application
Application Notes and Protocols for Biotin-Cholesterol Pull-Down Assay in Protein Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, and integrity, and is involved in various cellular signaling pathways. The identification of proteins that directly interact with cholesterol is crucial for understanding its physiological functions and its role in disease pathogenesis. The biotin-cholesterol pull-down assay is a powerful affinity purification technique used to isolate and identify cholesterol-binding proteins from complex biological samples. This method utilizes a biotinylated cholesterol probe that, when incubated with a cell lysate, binds to cholesterol-interacting proteins. The resulting protein-probe complexes are then captured using streptavidin-coated beads, allowing for the specific enrichment of cholesterol-binding proteins. Subsequent analysis by mass spectrometry enables the identification of these captured proteins, providing valuable insights into cholesterol-mediated cellular processes and potential therapeutic targets.
Experimental Workflow
The this compound pull-down assay involves a series of sequential steps beginning with cell lysis and culminating in the identification of interacting proteins by mass spectrometry.
Caption: Experimental workflow for the this compound pull-down assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a this compound pull-down assay to identify cholesterol-binding proteins from cultured mammalian cells.
Materials and Reagents:
-
Cells: Mammalian cell line of interest
-
This compound Probe: Commercially available or synthesized
-
Streptavidin-coated Magnetic Beads
-
Lysis Buffer: CHAPS Lysis Buffer (10 mM HEPES-KOH pH 7.4, 150 mM NaCl, 1% CHAPS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors
-
Wash Buffer 1: CHAPS Lysis Buffer
-
Wash Buffer 2: 1 M NaCl in CHAPS Lysis Buffer
-
Wash Buffer 3: 0.1% SDS in PBS
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Mass Spectrometry: Trypsin, urea, iodoacetamide, etc.
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
This compound Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with CHAPS Lysis Buffer.
-
Add the this compound probe to the cell lysate to a final concentration of 10-50 µM.
-
As a negative control, prepare a parallel sample with biotin alone at the same concentration.
-
Incubate the lysates with the probes for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with CHAPS Lysis Buffer.
-
Add the equilibrated beads to the cell lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specific binders:
-
Three washes with ice-cold CHAPS Lysis Buffer.
-
Two washes with Wash Buffer 2 (high salt).
-
Two washes with Wash Buffer 1.
-
One wash with Wash Buffer 3 (low concentration of SDS).
-
Two final washes with 50 mM ammonium bicarbonate to remove detergents.
-
-
-
Elution:
-
To elute the bound proteins, resuspend the beads in Elution Buffer.
-
Incubate at 95°C for 10 minutes.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be further processed for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion.
-
Briefly, proteins are denatured with urea, reduced with DTT, and alkylated with iodoacetamide before being digested with trypsin overnight.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins.
-
Quantitative analysis, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can be used to determine the relative abundance of proteins in the this compound pull-down sample compared to the negative control.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison and identification of specific cholesterol-binding proteins.
| Protein ID | Gene Name | Description | Sequence Coverage (%) | # Unique Peptides | Fold Change (this compound / Biotin Control) | p-value |
| P04637 | EGFR | Epidermal growth factor receptor | 45 | 25 | 15.2 | <0.001 |
| P35527 | SMO | Smoothened | 62 | 38 | 28.5 | <0.001 |
| Q08381 | CAV1 | Caveolin-1 | 75 | 18 | 12.8 | <0.005 |
| P63104 | HMGCR | HMG-CoA reductase | 55 | 31 | 8.9 | <0.01 |
| P08575 | NPC1 | Niemann-Pick C1 protein | 48 | 22 | 18.3 | <0.001 |
Signaling Pathway Visualization: Hedgehog Signaling
A prominent example of a signaling pathway regulated by direct cholesterol binding is the Hedgehog (Hh) pathway. The key signal transducer in this pathway, Smoothened (SMO), is a G protein-coupled receptor that is activated by binding to cholesterol.[1][2][3][4][5]
Caption: Hedgehog signaling pathway activation by cholesterol.
Pathway Description: In the absence of the Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits Smoothened (SMO), keeping the pathway inactive. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved. Cholesterol then binds directly to the extracellular cysteine-rich domain of SMO, inducing a conformational change that activates it. Activated SMO leads to the dissociation of the SUFU-GLI complex in the cytoplasm, allowing the active form of the GLI transcription factor to translocate to the nucleus and induce the expression of target genes.
Conclusion
The this compound pull-down assay, coupled with mass spectrometry, is a robust and indispensable tool for the discovery and identification of cholesterol-binding proteins. This methodology provides a direct means to explore the cellular "cholesterol-interactome," offering critical insights into the molecular mechanisms underlying cholesterol's diverse biological roles. For researchers in drug development, this approach can uncover novel therapeutic targets for a range of diseases where cholesterol metabolism and signaling are dysregulated. The detailed protocol and data presentation guidelines provided herein offer a comprehensive framework for the successful implementation and interpretation of this powerful technique.
References
- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]
Application Notes and Protocols: Utilizing Biotin-Cholesterol in Surface Plasmon Resonance (SPR) for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of biotin-cholesterol in Surface Plasmon Resonance (SPR) to determine the binding kinetics of protein-cholesterol interactions. This method offers a reliable way to study these interactions in an aqueous environment, overcoming the challenges associated with cholesterol's low solubility.[1][2][3][4]
Introduction
Cholesterol, a critical component of animal cell membranes, plays a vital role in membrane structure, dynamics, and function.[1] It interacts with a wide array of proteins, including soluble proteins, transport proteins, and membrane-bound proteins. However, studying these interactions is often complicated by cholesterol's poor aqueous solubility, frequently necessitating the use of organic co-solvents or surfactants that can interfere with the native interaction.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on binding affinity, specificity, and kinetics. By immobilizing a biotinylated cholesterol derivative onto a streptavidin-coated sensor chip, SPR can be employed to measure the kinetics of protein-cholesterol interactions in a more physiologically relevant aqueous buffer system. This approach leverages the high-affinity interaction between biotin and streptavidin for stable and oriented immobilization of cholesterol.
Core Principles
The methodology involves the synthesis of a biotinylated cholesterol molecule that can be captured on a streptavidin (SA) sensor chip. This "cholesterol chip" then serves as the surface for analyzing the binding of a protein of interest (the analyte). The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized cholesterol, generating a sensorgram that is used to calculate kinetic parameters.
Experimental Workflow
The overall experimental workflow for using this compound in SPR for kinetic analysis can be summarized in the following diagram:
Caption: Experimental workflow for SPR kinetic analysis using this compound.
Detailed Protocols
Materials
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: Streptavidin (SA) sensor chip
-
Ligand: Biotinylated Cholesterol
-
Analyte: Protein of interest (e.g., Hedgehog protein C-terminal domain (HhC), Protein Tyrosine Phosphatase 1B (PTP1B))
-
Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Ligand Diluent: Running buffer with 10% DMSO (for solubilizing biotinylated cholesterol)
-
Reference Solution: Saturated biotin solution in running buffer
Protocol for this compound Immobilization
-
Prepare the this compound Solution: Dissolve the biotinylated cholesterol in the ligand diluent to a final concentration of 0.1 mg/mL.
-
Immobilize on the SA Chip:
-
Inject the 0.1 mg/mL biotinylated cholesterol solution over the desired flow cells (e.g., FC2, FC3, FC4) of the SA sensor chip.
-
Use a flow rate of 10 µL/min for 2 minutes.
-
A successful immobilization should result in an increase of approximately 800 resonance units (RU).
-
-
Prepare the Reference Flow Cell:
-
Inject a saturated solution of biotin over one flow cell (e.g., FC1) for 1 minute at a flow rate of 10 µL/min.
-
This reference surface is used to correct for non-specific binding and bulk refractive index changes.
-
Protocol for Kinetic Analysis
-
Prepare the Analyte:
-
Dissolve the analyte protein in an appropriate buffer. For example, Hh protein can be dissolved in 50 mM phosphate, 50 mM NaCl, 5 mM TCEP, pH 7.0.
-
Prepare a series of dilutions of the analyte in the running buffer. The concentration range should span the expected KD of the interaction.
-
-
Perform the Binding Assay:
-
Inject the different concentrations of the analyte over all flow cells (including the reference).
-
The association and dissociation phases should be monitored.
-
An example of analyte concentrations for HhC is 0.8, 4, 20, 100, and 500 nM.
-
For PTP1B, concentrations of 125, 250, 500, 1000, and 2000 nM can be used.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell (FC1) from the signals of the flow cells with immobilized cholesterol (FC2, FC3, FC4).
-
Fit the resulting sensorgrams to a suitable kinetic model, such as the Langmuir 1:1 binding model, using the SPR instrument's evaluation software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
The following table summarizes the kinetic data obtained from the interaction of HhC and PTP1B with the this compound chip.
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| HhC | 1.13 x 10⁵ | 1.51 x 10⁻³ | 13.4 |
| PTP1B | 1.54 x 10³ | 1.13 x 10⁻³ | 734 |
Signaling Pathway Context
This technique is particularly useful for studying proteins involved in signaling pathways where cholesterol binding plays a regulatory role. For instance, the Hedgehog signaling pathway is crucial in embryonic development and its dysregulation is implicated in cancer. Cholesterol modification of the Hh protein is a key step in this pathway.
Caption: Simplified Hedgehog signaling pathway initiated by cholesterol-modified Hh protein.
Conclusion
The use of this compound in SPR provides a robust and reproducible method for the kinetic analysis of protein-cholesterol interactions. This approach is valuable for basic research aimed at understanding the role of cholesterol in biological processes and for drug development efforts targeting proteins that bind to cholesterol. The detailed protocols and data presented here serve as a guide for researchers looking to implement this technique in their own studies.
References
- 1. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol Chip for the Study of Cholesterol-Protein Interactions Using SPR. [researchcommons.acphs.edu]
- 4. Cholesterol Chip for the Study of Cholesterol-Protein Interactions Using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-Cholesterol Liposome Preparation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of biotin-cholesterol liposomes as a targeted drug delivery system. The inclusion of biotin facilitates receptor-mediated endocytosis, enhancing cellular uptake in target cells that overexpress biotin receptors.
Introduction to this compound Liposomes
Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core.[1][][3] Their structure allows for the encapsulation of both hydrophilic and lipophilic drugs.[] The incorporation of cholesterol into the lipid bilayer enhances membrane stability and fluidity, and can improve drug retention.[4]
For targeted drug delivery, liposomes can be surface-modified with ligands that bind to specific receptors on target cells. Biotin, a water-soluble vitamin (Vitamin B7), is an attractive targeting moiety due to its high affinity for the biotin receptor, which is often overexpressed on the surface of various cancer cells. This compound liposomes are therefore a promising strategy for delivering therapeutic agents specifically to these cells, potentially increasing efficacy and reducing off-target side effects.
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for liposome preparation. It involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer to form liposomes.
Materials:
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), L-α-Phosphatidylcholine (PC))
-
Cholesterol
-
Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG2000-Biotin))
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and biotinylated lipid in the organic solvent in a round-bottom flask. A typical molar ratio is 57:38:1 for HSPC:Cholesterol:DSPE-PEG2000-Biotin.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Rotate the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using an extruder. This process is performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Characterization of this compound Liposomes
2.2.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential is measured to assess the surface charge and stability of the liposomal dispersion.
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., 0.01 N NaCl) and analyze using a Zetasizer.
2.2.2. Encapsulation Efficiency and Drug Loading:
-
Method: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in the liposomal fraction.
-
Procedure:
-
Separate the liposomes from the free drug using centrifugation or size exclusion chromatography.
-
Lyse the liposomes using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug.
-
Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound Liposome Formulations
| Formulation Code | Lipid Composition (molar ratio) | Drug Encapsulated | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| BCL-1 | HSPC:Chol:DSPE-PEG-Biotin (57:38:1) | Doxorubicin | 129 | < 0.2 | -15 to -25 | 97 |
| BCL-2 | L-a-PC:Chol:DSPE-Biotin (69:30:1) | Metformin | ~150 | < 0.2 | -10 to -20 | ~60 |
| BCL-3 | Lecithin:Chol (7:4) with DSPE-mPEG2000 | Hydroxyurea | 174 | ~0.15 | -20 to -30 | 81 |
| BCL-4 | Soya Lecithin:Chol (low ratio) | Celecoxib | 117 | > 0.3 | Not Reported | 43.24 |
Visualization of Pathways and Workflows
Biotin Receptor-Mediated Endocytosis Signaling Pathway
Biotinylated liposomes are internalized by cells through receptor-mediated endocytosis, a process that can involve clathrin-coated pits or caveolae.
Caption: Biotin receptor-mediated endocytosis pathway.
Experimental Workflow for Evaluating this compound Liposome Drug Delivery
This workflow outlines the key steps from formulation to in vitro evaluation of the drug delivery system.
Caption: Experimental workflow for liposomal drug delivery evaluation.
Conclusion
This compound liposomes represent a highly adaptable and effective platform for targeted drug delivery. The protocols and data presented herein provide a solid foundation for researchers to develop and characterize these systems for various therapeutic applications. The ability to specifically target cells overexpressing the biotin receptor opens up new avenues for enhancing drug efficacy while minimizing systemic toxicity. Further optimization of lipid composition and drug loading can be tailored to specific drugs and target cell types.
References
Application Notes and Protocols: Far-Western Blotting with a Biotin-Cholesterol Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far-western blotting is a powerful technique for the detection and characterization of direct protein-protein interactions in vitro.[1] An evolution of the traditional western blot, this method utilizes a labeled "bait" protein to probe for "prey" proteins immobilized on a membrane.[2][3] This application note provides a detailed protocol for a specialized far-western blotting procedure using a biotin-cholesterol probe to identify and characterize cholesterol-binding proteins.
Cholesterol, a critical component of mammalian cell membranes, is integral to membrane structure, fluidity, and the formation of lipid microdomains.[4] It also plays a crucial role in cellular signaling through direct interactions with a variety of proteins.[4] The identification of these cholesterol-binding proteins is vital for understanding cellular signaling pathways, elucidating disease mechanisms, and for the development of novel therapeutics. This protocol leverages the high-affinity interaction between biotin and streptavidin for sensitive detection of these interactions.
Principle
The far-western blotting procedure for detecting cholesterol-binding proteins involves the following key steps:
-
Protein Separation and Transfer: Proteins from a cell lysate or a purified sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane (e.g., PVDF or nitrocellulose).
-
Denaturation and Renaturation: The transferred proteins are subjected to a series of denaturation and renaturation steps to facilitate the proper folding of the proteins on the membrane, which is crucial for their interaction with the probe.
-
Blocking: Non-specific binding sites on the membrane are blocked to minimize background signal.
-
Probing with this compound: The membrane is incubated with a biotinylated cholesterol probe. This probe will bind directly to proteins with cholesterol-binding domains.
-
Detection: The membrane is then incubated with streptavidin conjugated to horseradish peroxidase (HRP). The strong and specific interaction between biotin and streptavidin allows for the detection of the bound cholesterol probe. A chemiluminescent substrate is added, which reacts with HRP to produce a signal that can be captured on X-ray film or with a digital imager.
Experimental Workflow
Caption: Experimental workflow for far-western blotting with a this compound probe.
Materials and Reagents
Reagents
-
This compound Probe (e.g., Cholesterol-PEG-Biotin)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels
-
PVDF or Nitrocellulose Membrane
-
Transfer Buffer
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl in 1x PBS)
-
Renaturation Buffer (serial dilutions of Denaturation Buffer in 1x PBS with 1% BSA)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP Conjugate
-
Chemiluminescent Substrate (ECL)
-
Deionized Water
Equipment
-
Electrophoresis System (Gel tank, power supply)
-
Western Blotting Transfer System
-
Incubation Trays
-
Orbital Shaker
-
Chemiluminescence Detection System (X-ray film and developer or digital imager)
Detailed Experimental Protocol
Protein Sample Preparation and SDS-PAGE
-
Prepare cell or tissue lysates using an appropriate lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-50 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
Protein Denaturation and Renaturation
-
Immerse the membrane in denaturation buffer (6 M Guanidine-HCl in 1x PBS) and incubate for 30 minutes at room temperature with gentle agitation.
-
Remove the denaturation buffer and wash the membrane with 1x PBS.
-
Perform a series of renaturation steps by incubating the membrane in decreasing concentrations of guanidine-HCl in 1x PBS containing 1% BSA (e.g., 3 M, 1 M, 0.1 M, 0 M) for 15 minutes each at 4°C.
Blocking
-
After the final renaturation step, transfer the membrane to a fresh container with blocking buffer (5% BSA in TBST).
-
Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.
Probing with this compound
-
Dilute the this compound probe in blocking buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting range of 1-10 µM can be tested.
-
Remove the blocking buffer and add the diluted this compound probe solution to the membrane.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
Washing
-
After probing, remove the probe solution and wash the membrane three to five times with TBST for 10 minutes each with vigorous agitation to remove unbound probe.
Incubation with Streptavidin-HRP
-
Dilute the streptavidin-HRP conjugate in blocking buffer. A starting dilution of 1:5,000 to 1:20,000 is recommended, but the optimal dilution should be determined based on the manufacturer's instructions and experimental optimization.
-
Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle agitation.
Final Washes and Detection
-
Wash the membrane three to five times with TBST for 10 minutes each to remove unbound streptavidin-HRP.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
Data Presentation and Interpretation
Quantitative data from optimization experiments should be summarized in tables for easy comparison.
Table 1: Optimization of this compound Probe Concentration
| Probe Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0.5 µM | 1500 | 500 | 3.0 |
| 1.0 µM | 4500 | 600 | 7.5 |
| 5.0 µM | 9800 | 1200 | 8.2 |
| 10.0 µM | 11500 | 2500 | 4.6 |
Table 2: Optimization of Blocking Conditions
| Blocking Agent | Incubation Time | Incubation Temperature | Background Intensity (Arbitrary Units) |
| 5% Non-fat Milk | 1 hour | Room Temperature | 1800 |
| 5% BSA | 2 hours | Room Temperature | 950 |
| 5% BSA | Overnight | 4°C | 600 |
| Commercial Blocker | 1 hour | Room Temperature | 750 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking. | Increase blocking time and/or temperature. Use 5% BSA instead of milk, as milk contains endogenous biotin. Add 0.05% Tween-20 to the blocking buffer. |
| Probe or streptavidin-HRP concentration too high. | Titrate the concentrations of the probe and streptavidin-HRP to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of wash steps. Ensure sufficient volume of wash buffer is used. | |
| Weak or No Signal | Inefficient protein transfer. | Confirm transfer efficiency using Ponceau S staining. |
| Improper protein renaturation. | Ensure the denaturation and renaturation steps are performed correctly. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Inactive probe or streptavidin-HRP. | Use fresh reagents and store them properly. | |
| Multiple Non-specific Bands | Probe binding to non-target proteins. | Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration). Include a negative control lane with a protein known not to bind cholesterol. |
Signaling Pathway Visualization
The identification of cholesterol-binding proteins can help to elucidate their role in various signaling pathways. For example, a newly identified cholesterol-binding protein might be involved in a known signaling cascade.
Caption: Hypothetical signaling pathway involving a newly identified cholesterol-binding protein.
Conclusion
This far-western blotting protocol using a this compound probe provides a robust and sensitive method for the identification and characterization of cholesterol-binding proteins. Careful optimization of the experimental conditions, particularly probe concentration and blocking, is crucial for obtaining high-quality, reproducible results. The insights gained from this technique can significantly contribute to our understanding of the role of cholesterol-protein interactions in cellular function and disease.
References
Application Notes and Protocols for Identifying Cholesterol-Binding Proteins Using Biotin-Cholesterol Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is an essential lipid that plays a critical role in maintaining the structural integrity and fluidity of cellular membranes. Beyond its structural role, cholesterol is also intimately involved in various cellular processes, including signal transduction, by directly interacting with a diverse array of proteins. The identification and characterization of these cholesterol-binding proteins are crucial for understanding fundamental cellular functions and for the development of novel therapeutics targeting cholesterol-dependent pathways.
Biotin-cholesterol is a powerful chemical probe designed for the affinity-based enrichment and identification of cholesterol-binding proteins from complex biological samples such as cell lysates. This probe consists of a cholesterol molecule covalently linked to a biotin tag, often via a spacer arm. The cholesterol moiety serves as the "bait" to interact with its protein partners, while the biotin tag allows for the highly specific and strong capture of the resulting this compound-protein complexes using streptavidin- or avidin-conjugated beads. This pull-down assay, coupled with sensitive analytical techniques like mass spectrometry, enables the proteome-wide discovery of cholesterol interactors.
More advanced versions of these probes incorporate photoreactive groups and "clickable" alkyne tags.[1][2][3][4][5] These features allow for UV-induced covalent cross-linking of the probe to interacting proteins within living cells, followed by the attachment of a biotin tag via click chemistry for subsequent enrichment. This approach provides a more robust method for capturing both strong and transient interactions in a native cellular environment.
These application notes provide detailed protocols for the use of this compound probes to identify cholesterol-binding proteins in cell lysates, along with data presentation guidelines and a discussion of relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data obtained from a proteome-wide mapping of cholesterol-interacting proteins in HeLa cells using a clickable, photoreactive sterol probe in conjunction with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and mass spectrometry. The data is presented as heavy/light SILAC ratios, which represent the enrichment of a given protein when using the sterol probe compared to a control. A higher ratio indicates a stronger and more specific interaction.
Table 1: Enrichment of Known Cholesterol-Binding Proteins
| Protein | Gene | Function | SILAC Ratio (Probe vs. No UV) | SILAC Ratio (Probe vs. Competition with excess Cholesterol) |
| Caveolin-1 | CAV1 | Integral membrane protein in caveolae, cholesterol transport | >10 | 2.5 |
| Niemann-Pick C1 | NPC1 | Lysosomal protein crucial for cholesterol trafficking | >10 | 3.1 |
| HMG-CoA reductase | HMGCR | Key enzyme in cholesterol biosynthesis | >10 | 2.8 |
| Squalene synthase | FDFT1 | Enzyme in the cholesterol biosynthesis pathway | >10 | 2.9 |
| Low-density lipoprotein receptor | LDLR | Receptor for cholesterol-containing lipoproteins | >10 | 2.2 |
Table 2: Enrichment of Newly Identified Cholesterol-Interacting Proteins
| Protein | Gene | Putative Function in Relation to Cholesterol | SILAC Ratio (Probe vs. No UV) | SILAC Ratio (Probe vs. Competition with excess Cholesterol) |
| ATP synthase subunit alpha | ATP5A1 | Energy metabolism, potentially influenced by membrane cholesterol | >10 | 4.5 |
| Ras-related protein Rab-7a | RAB7A | Endosomal trafficking, relevant to cholesterol transport | >10 | 3.8 |
| Transmembrane protein 97 | TMEM97 | Sigma-2 receptor, implicated in cholesterol homeostasis | >10 | 2.7 |
| Eukaryotic translation initiation factor 3 subunit A | EIF3A | Protein synthesis, potentially modulated by membrane environment | >10 | 4.1 |
Experimental Protocols
Protocol 1: Standard this compound Pull-Down Assay from Cell Lysates
This protocol describes the enrichment of cholesterol-binding proteins from cell lysates using a commercially available this compound probe and streptavidin-conjugated magnetic beads.
Materials:
-
This compound probe (e.g., from Cayman Chemical)
-
Streptavidin-conjugated magnetic beads
-
Cell culture plates (15 cm)
-
Cell scrapers
-
Microcentrifuge tubes
-
Magnetic rack
-
End-over-end rotator
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Mass spectrometer (for protein identification)
Buffer Recipes:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors immediately before use.
-
Wash Buffer 1 (Low Salt): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Wash Buffer 2 (High Salt): 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 2x Laemmli sample buffer (for Western blot analysis) or a buffer compatible with mass spectrometry (e.g., 50 mM Tris-HCl, pH 8.0, 2 M urea, and on-bead digestion with trypsin).
Procedure:
-
Cell Lysis:
-
Culture cells to ~90% confluency in 15 cm plates.
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Lysis Buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. A total protein amount of at least 1 mg is recommended.
-
-
Incubation with this compound:
-
To the cell lysate, add the this compound probe to a final concentration of 10-50 µM.
-
As a negative control, add an equivalent amount of free biotin to a separate aliquot of the lysate. A "beads only" control with lysate but no this compound is also recommended to identify proteins that non-specifically bind to the beads.
-
Incubate at 4°C for 1-3 hours on an end-over-end rotator.
-
-
Capture with Streptavidin Beads:
-
While the lysate is incubating, wash the streptavidin magnetic beads three times with Lysis Buffer.
-
Add the equilibrated beads to the lysate and incubate for an additional 1 hour at 4°C on an end-over-end rotator.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with 1 ml of Wash Buffer 1.
-
Wash the beads twice with 1 ml of Wash Buffer 2.
-
Perform a final wash with 1 ml of Wash Buffer 1.
-
-
Elution:
-
For analysis by Western blot, add 50 µl of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes.
-
For analysis by mass spectrometry, perform on-bead digestion with trypsin according to standard protocols.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected cholesterol-binding proteins.
-
For proteome-wide identification, analyze the digested peptides by LC-MS/MS.
-
Protocol 2: Identification of Cholesterol-Binding Proteins using Photoreactive and Clickable Cholesterol Probes (Advanced)
This protocol is adapted for advanced users and employs a more sophisticated probe to covalently capture interacting proteins in living cells.
Materials:
-
Photoreactive and clickable cholesterol probe (e.g., PhotoClick Cholesterol)
-
Azide-biotin tag
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
UV lamp (365 nm)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with 5-20 µM of the photoreactive and clickable cholesterol probe in serum-containing medium for 30 minutes at 37°C.
-
As a negative control, perform a mock treatment without the probe or a "no UV" control.
-
-
UV Cross-linking:
-
Expose the cells to UV light (365 nm) for 3-10 minutes to induce covalent cross-linking of the probe to interacting proteins.
-
-
Cell Lysis:
-
Harvest and lyse the cells as described in Protocol 1.
-
-
Click Chemistry Reaction:
-
To the cell lysate (e.g., 1 mg of protein), add the azide-biotin tag (e.g., 500 µM) and the CuAAC reagents.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-crosslinked proteins.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins to remove excess reagents.
-
Resuspend the protein pellet and proceed with the capture of biotinylated proteins using streptavidin beads as described in Protocol 1 (steps 3-6).
-
Mandatory Visualizations
Signaling Pathway: Cholesterol Homeostasis
Cholesterol homeostasis is a tightly regulated process involving a complex network of proteins responsible for its synthesis, uptake, transport, and efflux. Many of these regulatory proteins are themselves cholesterol binders, making this pathway an excellent example of the biological relevance of identifying such interactions.
Caption: A diagram of the key proteins involved in cholesterol homeostasis.
Experimental Workflow: this compound Pull-Down Assay
The following diagram illustrates the general workflow for identifying cholesterol-binding proteins using a this compound probe.
References
Application Note & Protocol: Quantitative Mass Spectrometry Analysis of Biotin-Cholesterol Pull-Downs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol, an essential lipid in mammalian cell membranes, plays a critical role in maintaining membrane fluidity and is a precursor for steroid hormones and bile acids.[1] Its interactions with proteins are pivotal in numerous cellular processes, including signal transduction.[2][3][4] Dysregulation of these interactions is implicated in various diseases, making the identification of cholesterol-binding proteins a crucial area of research for understanding disease mechanisms and for drug discovery.[1] This application note provides a detailed protocol for the identification and quantification of cholesterol-binding proteins using a biotin-cholesterol pull-down assay coupled with quantitative mass spectrometry.
The described chemoproteomic strategy utilizes a biotinylated and photoreactive cholesterol probe to covalently label interacting proteins in living cells. Subsequent enrichment of these labeled proteins using streptavidin-coated beads, followed by quantitative mass spectrometry, allows for the precise identification and quantification of cholesterol-binding proteins. This powerful technique enables a global view of cholesterol-protein interactions within a cellular context.
Experimental Workflow
The overall experimental workflow for the quantitative mass spectrometry analysis of this compound pull-downs is depicted below.
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantitative mass spectrometry analysis of this compound pull-downs.
Protocol 1: Cell Labeling with this compound Probe
-
Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) to approximately 80-90% confluency in appropriate media. For quantitative analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are cultured in media containing either "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids for at least five cell divisions.
-
Probe Incubation: Replace the culture medium with serum-free medium containing the this compound probe (e.g., a clickable, photoreactive sterol probe). A typical concentration ranges from 10-50 µM. Incubate the cells for 1-4 hours at 37°C.
-
Competition Control: For a negative control to identify specific interactors, pre-incubate a parallel set of cells with an excess of free cholesterol (e.g., 10-fold higher concentration) for 30 minutes before adding the this compound probe.
-
UV Crosslinking: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to interacting proteins.
Protocol 2: this compound Pull-Down
-
Cell Lysis: After UV crosslinking, harvest the cells by scraping them into an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Streptavidin Affinity Purification: Add high-capacity streptavidin agarose resin to the clarified cell lysate. Incubate for 2-4 hours at 4°C on a rotator to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the streptavidin beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of decreasing stringency (e.g., high-salt buffer, low-salt buffer, and a final wash with a buffer compatible with mass spectrometry, such as ammonium bicarbonate).
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes.
-
Tryptic Digestion: Wash the beads with 50 mM ammonium bicarbonate. Resuspend the beads in a solution containing trypsin (e.g., 1 µg of sequencing-grade modified trypsin in 50 mM ammonium bicarbonate). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a solution containing 50% acetonitrile and 0.1% formic acid to ensure complete peptide recovery.
-
Desalting: Combine the peptide eluates and desalt using a C18 ZipTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 4: Quantitative Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Processing: Process the raw mass spectrometry data using a software suite such as MaxQuant. This involves peptide identification by searching against a protein database (e.g., UniProt) and quantification based on the SILAC ratios (heavy/light).
-
Data Analysis: Filter the identified proteins to include only those with high confidence scores. Calculate the fold change for each protein based on the SILAC ratio. Proteins that show a significant decrease in the competition control sample are considered specific cholesterol-binding proteins.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in a table for easy comparison. The table should include protein identifiers, SILAC ratios from the experimental and control pull-downs, and statistical significance.
| Protein ID | Gene Name | Protein Description | SILAC Ratio (H/L) this compound | SILAC Ratio (H/L) Competition Control | Fold Change (Expt/Ctrl) | p-value |
| P04035 | HMGCR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | 3.5 | 0.8 | 4.38 | <0.01 |
| Q08381 | CAV1 | Caveolin-1 | 2.8 | 0.9 | 3.11 | <0.01 |
| P63104 | ARV1 | ARV1 homolog | 2.5 | 1.1 | 2.27 | <0.05 |
| P35579 | SCAP | Sterol regulatory element-binding protein cleavage-activating protein | 2.2 | 1.0 | 2.20 | <0.05 |
| P12345 | ACTB | Actin, cytoplasmic 1 | 1.1 | 1.0 | 1.10 | >0.05 |
| P67890 | TFRC | Transferrin receptor protein 1 | 1.2 | 1.1 | 1.09 | >0.05 |
Signaling Pathway Involvement
Cholesterol and cholesterol-binding proteins are integral to various signaling pathways. One such pathway is the Wnt signaling pathway, where cholesterol has been shown to bind to the protein Dishevelled, influencing the switch between canonical and non-canonical Wnt signaling.
Conclusion
The combination of this compound pull-down assays with quantitative mass spectrometry provides a robust and powerful approach for the global and quantitative analysis of cholesterol-protein interactions in a cellular environment. This methodology is invaluable for elucidating the roles of cholesterol in various biological processes and for the identification of novel therapeutic targets in diseases associated with aberrant cholesterol metabolism and signaling. The detailed protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for researchers in academic and industrial settings.
References
- 1. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Modulates Cell Signaling and Protein Networking by Specifically Interacting with PDZ Domain-Containing Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 4. Item - The Role of Cholesterol in Cell Signaling - University of Illinois Chicago - Figshare [indigo.uic.edu]
Illuminating Cellular Landscapes: Live-Cell Imaging with Biotin-Cholesterol Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, structure, and function. Its heterogeneous distribution within the plasma membrane, particularly its enrichment in specialized microdomains known as lipid rafts, is critical for a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry. Understanding the dynamics of cholesterol in living cells is therefore paramount for dissecting these mechanisms and for the development of novel therapeutics. Biotin-cholesterol probes, in conjunction with fluorescently-labeled streptavidin, offer a powerful and versatile tool for the visualization and study of cholesterol-rich domains in live cells. This document provides detailed application notes and experimental protocols for the use of this compound probes in live-cell imaging.
Principle of the Technique
The methodology is based on the high-affinity, non-covalent interaction between biotin and streptavidin. This compound, a molecule where biotin is covalently linked to cholesterol, is introduced into live cells. This probe incorporates into cellular membranes, mimicking the behavior of endogenous cholesterol and partitioning into cholesterol-rich domains. Subsequent incubation with a fluorescently-labeled streptavidin allows for the specific visualization of the this compound probe, thereby revealing the localization and dynamics of these cholesterol-enriched regions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to the experimental protocols. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: this compound Probe Delivery Parameters
| Parameter | Typical Range | Considerations |
| This compound Concentration | 1 - 10 µM | Higher concentrations may be toxic. Titration is recommended to determine the optimal concentration for each cell type. |
| Cyclodextrin Carrier | Methyl-β-cyclodextrin (MβCD) | MβCD is an efficient carrier for delivering cholesterol to cells[1][2][3]. |
| MβCD:this compound Molar Ratio | 8:1 to 10:1 | This ratio facilitates the formation of a soluble complex for efficient delivery[2]. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be required for some cell types but can also lead to increased cytotoxicity. |
| Incubation Temperature | 37°C | Physiological temperature is crucial for active cellular processes and membrane dynamics. |
Table 2: Streptavidin-Fluorophore Labeling Parameters
| Parameter | Typical Range | Considerations |
| Streptavidin-Fluorophore Concentration | 0.5 - 10 µg/mL | Titration is essential to achieve a high signal-to-noise ratio and avoid non-specific binding. |
| Incubation Time | 10 - 30 minutes | Protect from light to prevent photobleaching of the fluorophore. |
| Incubation Temperature | Room Temperature or 37°C | Room temperature is often sufficient and can reduce background signal. |
| Washing Steps | 3-5 washes with PBS or imaging medium | Thorough washing is critical to remove unbound streptavidin and reduce background fluorescence. |
Experimental Protocols
Protocol 1: Preparation of this compound/MβCD Complex
This protocol describes the preparation of the water-soluble inclusion complex of this compound and methyl-β-cyclodextrin (MβCD) for delivery to live cells.
Materials:
-
This compound (powder)
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium (e.g., DMEM or Opti-MEM)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare MβCD Stock Solution: Dissolve MβCD in serum-free medium to a final concentration of 10 mM. Warm the solution to 37°C to aid dissolution.
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol.
-
Form the Complex: a. In a sterile microcentrifuge tube, add the appropriate volume of the 1 mM this compound stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas or by using a speed vacuum concentrator to form a thin film of this compound at the bottom of the tube. c. Add the pre-warmed 10 mM MβCD solution to the tube to achieve the desired final this compound concentration (e.g., for a 10 µM final concentration with a 10:1 MβCD ratio, you would need a 100 µM MβCD solution). The molar ratio of MβCD to this compound should be between 8:1 and 10:1. d. Vortex the mixture vigorously for 5-10 minutes. e. Sonicate the mixture in a water bath sonicator for 15-30 minutes, or until the solution is clear, indicating the formation of the inclusion complex.
-
Sterilization: Sterilize the final this compound/MβCD complex solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the complex immediately or store it at 4°C for up to one week. For longer storage, aliquot and store at -20°C.
Protocol 2: Live-Cell Labeling and Imaging
This protocol details the steps for labeling live cells with the this compound probe and a fluorescently-labeled streptavidin, followed by imaging.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Prepared this compound/MβCD complex (from Protocol 1)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Incubation: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed serum-free medium. c. Add the prepared this compound/MβCD complex, diluted to the desired final concentration (e.g., 1-10 µM) in serum-free medium, to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove the excess this compound complex.
-
Streptavidin Labeling: a. Prepare a working solution of the fluorescently-labeled streptavidin in live-cell imaging medium (e.g., 1-5 µg/mL). b. Add the streptavidin solution to the cells. c. Incubate for 10-20 minutes at room temperature, protected from light.
-
Final Washes: a. Aspirate the streptavidin solution. b. Wash the cells three to five times with pre-warmed live-cell imaging medium to remove unbound streptavidin.
-
Live-Cell Imaging: a. Replace the final wash solution with fresh, pre-warmed live-cell imaging medium. b. Immediately proceed to image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key concepts and workflows related to the use of this compound probes.
References
Application Notes and Protocols for Incorporating Biotin-Cholesterol into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of biotin-cholesterol into various model membrane systems, including liposomes, supported lipid bilayers (SLBs), and nanodiscs. The inclusion of this compound facilitates the specific and high-affinity binding of these model membranes to streptavidin-coated surfaces, enabling a wide range of applications in basic research and drug development.
Introduction to this compound in Model Membranes
This compound is a valuable tool for anchoring model membranes to surfaces functionalized with streptavidin or its analogues (e.g., neutravidin). This immobilization strategy leverages the extraordinarily strong and specific interaction between biotin and streptavidin, which has a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This robust linkage allows for the stable attachment of model membranes in various experimental setups, such as those used for surface plasmon resonance (SPR), quartz crystal microbalance with dissipation monitoring (QCM-D), and cell adhesion assays.[3][4]
Cholesterol itself is a critical component of many biological membranes, influencing their fluidity, thickness, and permeability.[5] The incorporation of a biotin moiety onto the cholesterol backbone allows for its use as a membrane anchor without significantly disrupting the biophysical properties of the lipid bilayer. This compound has been successfully used in the synthesis of biotin-conjugated liposomes and micelles for targeted drug delivery to cancer cells in vitro.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the incorporation and use of this compound and other biotinylated lipids in model membranes.
Table 1: Recommended Molar Ratios of Biotinylated Lipids in Model Membranes
| Model Membrane System | Biotinylated Lipid | Recommended Molar Percentage (%) | Reference(s) |
| Liposomes | Biotinyl Cap PE | 0.1 - 10 | |
| Supported Lipid Bilayers (SLBs) | Biotinylated-PE | 1 - 5 | |
| Supported Lipid Bilayers (SLBs) | Biotinylated-cap-DOPE | 4 | |
| Nanodiscs | Biotinylated lipids | Not specified, but included in mixtures | |
| Liposomes for Bead Coating | Biotin-labeled DHPE | 1 |
Table 2: Binding Affinities and Kinetic Parameters
| Interacting Molecules | Model System | Dissociation Constant (Kd) | Technique | Reference(s) |
| Biotin - Streptavidin | In solution | ~10⁻¹⁴ - 10⁻¹⁵ M | Various | |
| Biotinylated Lipid - Streptavidin | Lipid Monolayer | - | Surface Pressure Isotherms | |
| Biotin-cap-DOPE - Avidin/Streptavidin | Supported Lipid Bilayer | Order of magnitude similar | Second-Harmonic Generation |
Table 3: Effect of Cholesterol on Membrane Properties
| Property | Effect of Increasing Cholesterol Concentration | Quantitative Change | Reference(s) |
| Membrane Thickness | Increase | From 3.81 nm to 4.11 nm in SOPC membranes | |
| Membrane Fluidity | Decrease in acyl chain region, increase in headgroup region | - | |
| Bending Rigidity | Increase | - | |
| Permeability | Decrease | - |
Experimental Protocols
Preparation of this compound Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids dissolved in chloroform. A typical lipid composition is 90-98 mol% primary phospholipid, with the remaining molar percentage being a mix of cholesterol and this compound (e.g., 20 mol% total cholesterol, with 1-5 mol% of that being this compound).
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Characterization (Optional):
-
The size distribution and zeta potential of the liposomes can be determined using dynamic light scattering (DLS).
-
The incorporation of biotin can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.
-
Formation of this compound Containing Supported Lipid Bilayers (SLBs)
This protocol details the formation of an SLB on a solid support (e.g., silica, glass) via vesicle fusion.
Materials:
-
This compound containing liposomes (prepared as in section 3.1)
-
Solid support (e.g., glass coverslip, silica sensor chip)
-
Buffer (e.g., PBS with Ca²⁺)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure it is hydrophilic. For glass or silica, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can also be used with appropriate safety precautions.
-
-
Vesicle Fusion:
-
Incubate the cleaned substrate with the this compound liposome suspension (typically 0.1-1 mg/mL in a buffer containing divalent cations like Ca²⁺, which can promote fusion).
-
Allow the vesicles to adsorb and fuse on the surface for approximately 30-60 minutes.
-
Gently rinse the surface with buffer to remove any unfused or excess vesicles.
-
-
Characterization:
-
The formation and quality of the SLB can be monitored in real-time using QCM-D, which measures changes in frequency and dissipation upon bilayer formation.
-
Fluorescence recovery after photobleaching (FRAP) can be used to assess the fluidity and lateral mobility of the lipids within the bilayer.
-
Assembly of this compound Containing Nanodiscs
This protocol describes the self-assembly of nanodiscs incorporating this compound.
Materials:
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Primary phospholipid (e.g., DMPC, POPC)
-
Cholesterol
-
This compound
-
Sodium cholate
-
Bio-Beads or dialysis tubing for detergent removal
-
Assembly buffer (e.g., Tris-HCl, NaCl, EDTA)
Procedure:
-
Lipid-Detergent Mixture Preparation:
-
Prepare a lipid mixture in chloroform containing the primary phospholipid, cholesterol, and this compound at the desired molar ratio.
-
Evaporate the solvent to form a lipid film.
-
Solubilize the lipid film in assembly buffer containing sodium cholate. The final lipid concentration is typically in the range of 7-18 mM.
-
-
Self-Assembly:
-
Combine the solubilized lipids, MSP, and any target membrane protein (if applicable) at a specific molar ratio. The optimal lipid-to-MSP ratio depends on the specific MSP and lipid composition and may need to be determined empirically.
-
Incubate the mixture to allow for the components to equilibrate.
-
-
Detergent Removal:
-
Remove the detergent (sodium cholate) to initiate nanodisc self-assembly. This can be achieved by adding adsorbent beads (e.g., Bio-Beads) to the mixture and incubating for several hours or by dialysis against a large volume of detergent-free buffer.
-
-
Purification and Characterization:
-
Purify the assembled nanodiscs from aggregates and excess components using size-exclusion chromatography (SEC).
-
The homogeneity and size of the nanodiscs can be assessed by DLS and negative-stain transmission electron microscopy (TEM).
-
Application Workflows and Signaling Pathways
The primary utility of incorporating this compound into model membranes is to facilitate their immobilization for various biophysical and cell-based assays. Below are diagrams of common experimental workflows.
Caption: Workflow for a protein-lipid interaction assay using biotinylated liposomes.
Caption: Workflow for a cell adhesion assay on a biotinylated supported lipid bilayer.
Conclusion
The incorporation of this compound into model membranes provides a robust and versatile method for their immobilization and subsequent use in a variety of bioanalytical and cell-based assays. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in their work. Careful consideration of the molar ratios of this compound and the specific experimental conditions will ensure the successful formation of high-quality, functionalized model membranes.
References
Application Notes and Protocols for Studying Protein-Lipid Interactions In Situ Using Biotin-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing biotin-cholesterol probes for the in situ investigation of protein-lipid interactions. The protocols detailed below are designed to facilitate the identification and characterization of cholesterol-binding proteins directly within their native cellular environment, offering valuable insights for basic research and therapeutic development.
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a critical role in maintaining membrane fluidity, organization, and function. Its interactions with membrane proteins are crucial for a multitude of cellular processes, including signal transduction, ion transport, and membrane trafficking. Dysregulation of these interactions is implicated in numerous diseases. This compound probes are powerful tools for studying these interactions in situ. These probes consist of a cholesterol molecule chemically linked to a biotin tag, often via a spacer arm. The cholesterol moiety allows the probe to intercalate into cellular membranes and interact with cholesterol-binding proteins, while the biotin tag enables the subsequent detection, enrichment, and identification of these interacting proteins.
This document outlines protocols for two primary applications of this compound probes: Photoaffinity Labeling and Proximity Labeling followed by Pull-Down Assay and Mass Spectrometry analysis.
Key Applications
-
Identification of novel cholesterol-binding proteins: Uncover previously unknown protein interactors of cholesterol in a cellular context.
-
Validation of predicted protein-cholesterol interactions: Confirm interactions suggested by computational or in vitro methods.
-
Investigation of cholesterol-dependent signaling pathways: Elucidate the role of cholesterol in modulating the function of signaling proteins such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2][3][4][5]
-
Drug discovery and development: Identify new therapeutic targets by understanding how small molecules affect protein-cholesterol interactions.
Section 1: Photoaffinity Labeling with this compound Probes
Photoaffinity labeling is a powerful technique to covalently capture interacting proteins in close proximity to the this compound probe upon UV irradiation. This method utilizes photoactivatable this compound analogs that contain a photoreactive group (e.g., diazirine or aryl azide).
Experimental Workflow: Photoaffinity Labeling
Protocol: Photoaffinity Labeling
1. Cell Culture and Probe Incubation:
-
Seed mammalian cells of interest in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of the photoactivatable this compound probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe in serum-free culture medium to the desired final concentration (see Table 1).
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (see Table 1) at 37°C in a CO2 incubator.
2. UV Cross-linking:
-
After incubation, place the culture dish on ice.
-
Irradiate the cells with UV light (e.g., 365 nm) for 5-15 minutes using a UV lamp. The optimal irradiation time should be determined empirically.
3. Cell Lysis:
-
After irradiation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer (see Table 2) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Affinity Purification of Biotinylated Proteins:
-
Equilibrate streptavidin-coated magnetic beads or agarose resin by washing with lysis buffer.
-
Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand or by centrifugation.
-
Wash the beads extensively with wash buffer (see Table 2) to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
Elute the biotinylated proteins from the beads using an appropriate elution buffer (see Table 2).
5. Protein Analysis:
-
For Western Blotting: Eluted proteins can be resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody against a protein of interest to confirm its interaction with cholesterol.
-
For Mass Spectrometry: Eluted proteins can be prepared for mass spectrometry analysis by in-solution or in-gel trypsin digestion, followed by LC-MS/MS to identify the full spectrum of cholesterol-interacting proteins.
Quantitative Data for Photoaffinity Labeling
| Parameter | Recommended Range | Reference |
| Probe Concentration | 10 - 50 µM | |
| Incubation Time | 30 minutes - 4 hours | |
| UV Irradiation Time | 5 - 15 minutes |
Section 2: Proximity Labeling Followed by Pull-Down Assay
Proximity labeling techniques, such as those using a cholesterol-photosensitizer probe, enable the biotinylation of proteins in close proximity to the cholesterol probe in living cells. This is followed by a pull-down assay to isolate the biotinylated proteins for identification.
Experimental Workflow: Proximity Labeling and Pull-Down
Protocol: Proximity Labeling and Pull-Down Assay
1. Cell Preparation and Labeling:
-
Culture cells to the desired confluency.
-
Treat cells with the cholesterol-photosensitizer probe (e.g., mβCD-complexed probe) at a concentration of 2-10 µM for 5-30 minutes.
-
Add biotin-phenol to a final concentration of 500 µM and incubate for 30 minutes.
-
Initiate the biotinylation reaction by adding H2O2 to a final concentration of 1 mM and incubate for 1 minute.
-
Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).
2. Cell Lysis and Protein Solubilization:
-
Lyse the cells in a RIPA lysis buffer supplemented with protease and phosphatase inhibitors (see Table 2).
-
Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Streptavidin Pull-Down:
-
Incubate the clarified lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with rotation.
-
Wash the beads sequentially with wash buffers of decreasing stringency to remove non-specific binders (see Table 2).
4. On-Bead Digestion and Mass Spectrometry:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins using appropriate software to determine the cholesterol-proximal proteome.
Quantitative Data for Proximity Labeling and Pull-Down
| Parameter | Recommended Range/Value | Reference |
| Cholesterol-Photosensitizer Probe Concentration | 2 - 10 µM | |
| Biotin-Phenol Concentration | 500 µM | |
| H2O2 Concentration | 1 mM | |
| Labeling Time | 1 minute |
Section 3: Buffer Compositions
Table 2: Recommended Buffer Compositions
| Buffer Type | Composition | Notes |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors | A stringent buffer suitable for solubilizing membrane proteins. |
| Wash Buffer 1 (High Stringency) | 2% SDS in PBS | To remove strongly interacting non-specific proteins. |
| Wash Buffer 2 (Medium Stringency) | 0.1% sodium deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5 | To remove moderately interacting non-specific proteins. |
| Wash Buffer 3 (Low Stringency) | 0.5% NP-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA, 10 mM Tris-HCl pH 8.0 | A final wash to remove loosely bound contaminants. |
| Elution Buffer (for non-covalent interactions) | 2 mM Biotin in PBS | Competitively elutes biotinylated proteins from streptavidin beads under mild conditions. |
| Elution Buffer (for SDS-PAGE) | 2x Laemmli sample buffer | Denatures and elutes proteins for immediate loading onto an SDS-PAGE gel. |
Section 4: Signaling Pathways Involving Protein-Cholesterol Interactions
Cholesterol is a key regulator of various signaling pathways by directly interacting with signaling proteins or by modulating the properties of the membrane domains they reside in.
G-Protein Coupled Receptor (GPCR) Signaling
Cholesterol can directly bind to GPCRs, influencing their conformation, oligomerization, and coupling to G-proteins. This can modulate downstream signaling cascades.
References
- 1. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 2. Membrane cholesterol in the function and organization of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol-dependent endocytosis of GPCRs: implications in pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of GPCRs of Class A by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol in Class C GPCRs: Role, Relevance, and Localization [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Cholesterol Pull-Down Assays
Welcome to the technical support center for biotin-cholesterol pull-down assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you successfully identify and analyze protein interactions with cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound pull-down assay?
A this compound pull-down assay is an in vitro technique used to identify and isolate proteins that physically interact with cholesterol.[1] In this method, a biotinylated cholesterol molecule serves as the "bait" to capture and "pull down" potential protein binding partners ("prey") from a cell lysate or protein mixture.[1][2] This allows researchers to study the role of cholesterol in various cellular pathways and identify novel protein-cholesterol interactions.[1]
Q2: What is a recommended starting concentration for the biotinylated bait protein?
The optimal concentration of the biotinylated bait protein is specific to each protein interaction pair.[3] However, a common suggested starting concentration is 50 µg of biotinylated bait protein per 100 µL of sample. For other types of biotinylated probes, researchers have found that concentrations between 0.1 to 2 mg/ml can be effective, though more concentrated solutions may risk precipitation. It is crucial to perform optimization experiments to determine the ideal concentration for your specific assay.
Q3: How much cell lysate should be used for a pull-down experiment?
A typical starting point is to use at least 1 mg of total protein from the cell lysate for each experimental group. Some protocols recommend using around 500 µg of whole-cell lysate. The exact amount may need to be adjusted based on the expression level of the target protein ("prey").
Q4: What are the critical negative controls to include in a pull-down assay?
To ensure the specificity of the observed interaction and minimize false positives, several negative controls are essential:
-
Beads-only control: Incubate streptavidin beads with the cell lysate without any biotinylated bait. This helps identify proteins that non-specifically bind to the beads themselves.
-
Biotin-only control: Incubate the streptavidin beads with free biotin before adding the cell lysate. This control helps to identify proteins that may bind non-specifically to the streptavidin-biotin complex.
-
Unrelated biotinylated molecule: Use a biotinylated molecule that is not expected to interact with your protein of interest as bait. This control helps to distinguish true interactors from proteins that bind non-specifically to biotinylated molecules in general.
Q5: How can I reduce non-specific binding and high background in my results?
High background from non-specifically bound proteins is a common issue. To mitigate this:
-
Increase wash stringency: Use wash buffers with higher ionic strength (e.g., increased salt concentration) to disrupt weak, non-specific interactions.
-
Pre-clearing the lysate: Before adding the biotinylated bait, incubate the cell lysate with plain streptavidin beads to remove proteins that have a natural affinity for the beads.
-
Add blocking agents: Include blocking agents like Bovine Serum Albumin (BSA) in your binding and wash buffers.
-
Optimize incubation times: Shorter incubation times for the binding step can sometimes reduce the amount of non-specific binding.
Troubleshooting Guide
This guide addresses common problems encountered during this compound pull-down assays, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Yield of Prey Protein | 1. Inefficient cell lysis: The protein of interest was not effectively extracted. | 1. Use a lysis buffer optimized for your target protein (e.g., containing appropriate detergents like NP-40 or SDS). Ensure complete cell disruption. |
| 2. Low abundance of prey protein: The target protein is expressed at very low levels in the cell lysate. | 2. Increase the total amount of cell lysate used in the assay. Consider enriching the lysate for the protein of interest if possible. | |
| 3. Weak or transient interaction: The binding between the bait and prey is not strong enough to survive the assay conditions. | 3. Decrease the stringency of the wash buffer (e.g., lower salt concentration). Optimize incubation time and temperature (e.g., longer incubation at 4°C). | |
| 4. Ineffective biotinylation of cholesterol: The cholesterol "bait" is not properly labeled with biotin. | 4. Verify the success of the biotinylation reaction using a separate assay (e.g., HABA assay). | |
| 5. Aged or low-capacity beads: The streptavidin beads have a reduced binding capacity. | 5. Use fresh, high-capacity streptavidin beads. Ensure beads are properly washed and equilibrated before use. | |
| High Background / Non-Specific Binding | 1. Insufficient washing: Non-specifically bound proteins were not adequately removed. | 1. Increase the number of wash steps (e.g., 4-5 times). Increase the volume of wash buffer. |
| 2. Inappropriate buffer composition: The binding or wash buffers are not stringent enough. | 2. Increase the salt concentration (e.g., 150-500 mM NaCl) or detergent concentration in the wash buffer to disrupt weaker interactions. | |
| 3. Lysate is too concentrated: High protein concentration can lead to aggregation and non-specific binding. | 3. Dilute the cell lysate before incubation with the bait-bead complex. | |
| 4. Hydrophobic interactions with beads: Proteins are non-specifically sticking to the bead matrix. | 4. Pre-clear the lysate by incubating it with beads alone before the pull-down. Add a non-ionic detergent (e.g., Tween-20) to the wash buffer. | |
| Bait Protein is Pulled Down, but Prey is Not | 1. Interaction is indirect: The bait and prey do not interact directly but are part of a larger complex that was disrupted. | 1. Use a gentler lysis buffer and less stringent wash conditions to preserve protein complexes. |
| 2. Conformational changes: The biotin tag on the cholesterol interferes with the protein binding site. | 2. Consider using a this compound molecule with a longer linker arm to reduce steric hindrance. | |
| 3. Incorrect experimental conditions: pH, temperature, or co-factor requirements for the interaction are not met. | 3. Review the literature for known binding conditions of your protein of interest and adjust buffers accordingly. |
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions is highly recommended for each specific experimental system.
1. Preparation of Cell Lysate
-
Culture cells to approximately 90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the cell lysate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~20,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
2. Preparation of Streptavidin Beads
-
Resuspend the streptavidin bead slurry.
-
For each pull-down reaction, transfer a sufficient volume of beads (e.g., 30 µL) to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to collect the beads, and carefully discard the supernatant.
-
Wash the beads three times with ice-cold PBS or a suitable binding buffer. Resuspend the beads completely between each wash.
3. Binding of this compound to Beads
-
Resuspend the washed beads in a binding buffer.
-
Add the desired amount of this compound to the bead slurry.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the this compound to bind to the streptavidin beads.
4. Pull-Down (Incubation of Bait with Lysate)
-
After binding the this compound, wash the beads again to remove any unbound bait.
-
Add the prepared cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads.
-
Incubate the mixture for at least 60 minutes (or overnight) at 4°C with gentle, end-over-end rotation.
5. Washing
-
Collect the beads using a magnetic rack and discard the supernatant (this is the unbound fraction, which can be saved for analysis).
-
Add at least 250 µL of wash buffer to the beads. Invert the tube several times to mix.
-
Incubate for 1-2 minutes at room temperature.
-
Centrifuge at a low speed (e.g., 1250 x g) for 30-60 seconds and discard the supernatant.
-
Repeat the wash steps an additional three times for a total of four washes.
6. Elution
-
After the final wash, remove all residual supernatant.
-
Add an appropriate volume of elution buffer (e.g., SDS-PAGE loading buffer like Laemmli buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge the tubes to pellet the beads and collect the supernatant, which contains the eluted proteins.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and volumes for key components of the pull-down assay.
| Parameter | Recommended Starting Amount | Source(s) |
| Biotinylated Bait Protein | 50 µg per 100 µL | |
| Biotinylated RNA/DNA Probe | 1-2 µg (100-200 pmol) | |
| Protein Lysate (Total Protein) | 500 µg - 1 mg per reaction | |
| Streptavidin Beads (Slurry) | 20 - 30 µL per reaction | |
| Binding/Incubation Volume | 100 - 500 µL | |
| Wash Buffer Volume | 250 µL per wash | |
| Incubation Time (Bait-Prey) | 1-2 hours to overnight at 4°C |
Visualizations
Caption: Workflow for a this compound Pull-Down Assay.
References
Technical Support Center: Biotin-Cholesterol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biotin-cholesterol. The information provided addresses common solubility challenges encountered when incorporating this compound into aqueous buffers for various experimental applications.
Troubleshooting Guide
This guide is designed to help you overcome common issues with this compound solubility, such as precipitation and aggregation.
Problem 1: this compound precipitates when added to an aqueous buffer (e.g., PBS).
-
Cause: this compound, much like its parent molecule cholesterol, is highly hydrophobic and has very low solubility in aqueous solutions. Direct addition to a buffer will almost certainly result in precipitation.
-
Solution: An indirect solubilization method is required. The most common and effective approach is to first dissolve the this compound in a suitable organic solvent.
-
Recommended Solvents: Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v) are effective for dissolving this compound.[1][2][3] Isopropanol can also be used in combination with chloroform.[4]
-
Workflow:
-
Dissolve the this compound and other lipids (if making liposomes) in the organic solvent.
-
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen or by using a rotary evaporator.[5]
-
Thoroughly dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer. The buffer should be heated to a temperature above the phase transition temperature of the lipids being used.
-
-
Problem 2: After preparing a this compound stock in an organic solvent and adding it to my aqueous buffer, the solution becomes cloudy or forms aggregates.
-
Cause 1: Incomplete removal of the organic solvent. Residual solvent can lead to the formation of unstable micelles or aggregates when the aqueous buffer is added.
-
Solution 1: Ensure the lipid film is completely dry before hydration. Placing the flask on a vacuum pump for an extended period (e.g., overnight) is recommended.
-
Cause 2: The concentration of this compound is too high for the chosen solubilization method. Even with co-solvents or carriers, there is a limit to how much this compound can be stably incorporated into an aqueous phase.
-
Solution 2:
-
For Liposomes: The mole ratio of biotinylated lipid to total lipid should be kept low. High ratios can lead to non-specific aggregation of liposomes, especially in the presence of avidin or streptavidin.
-
Using Cyclodextrins: The molar ratio of cyclodextrin to cholesterol is crucial. A ratio of at least 2:1 (cyclodextrin:cholesterol) is often needed to effectively solubilize cholesterol.
-
Problem 3: Low incorporation efficiency of this compound into liposomes or micelles.
-
Cause: Improper hydration of the lipid film or suboptimal formulation parameters.
-
Solution:
-
Hydration Temperature: Ensure the hydration buffer is heated above the phase transition temperature (Tm) of all lipids in the formulation. This allows the lipid bilayers to become fluid and properly incorporate the this compound.
-
Agitation: Vigorously agitate the mixture during hydration to facilitate the formation of vesicles.
-
Homogenization: For a uniform size distribution and better incorporation, sonicate the liposome suspension or use an extrusion method.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is readily soluble in organic solvents like chloroform. Due to its cholesterol moiety, it is expected to have very low solubility in aqueous buffers like PBS. For reference, the solubility of its parent molecules are:
-
Cholesterol: Insoluble in water (<0.002 g/100 ml), but soluble in organic solvents like ethanol (~32.5 mg/100 ml) and isopropanol (~48.9 mg/100 ml).
-
Biotin: Poorly soluble in water at neutral pH (22 mg/100 ml at 25°C), but more soluble in alcohol (80 mg/100 ml at 25°C) and highly soluble in alkaline solutions (e.g., using NaOH) or organic solvents like DMSO.
Q2: Can I dissolve this compound directly in an aqueous buffer by heating or sonication?
A2: While heating and sonication can aid in dissolving some compounds, they are unlikely to be effective for solubilizing this compound in an aqueous buffer to a significant and stable concentration. The inherent hydrophobicity of the cholesterol backbone is the primary barrier. An initial dissolution in an organic solvent is the recommended approach.
Q3: How can I prepare a stock solution of this compound in an aqueous buffer?
A3: A common method is to use a carrier molecule like cyclodextrin. Methyl-β-cyclodextrin is often used for this purpose. A detailed protocol involves dissolving the this compound in a small amount of an organic co-solvent and then adding it to a heated aqueous solution of cyclodextrin.
Q4: What is a typical protocol for incorporating this compound into liposomes?
A4: The thin-film hydration method is widely used:
-
Dissolve your lipids, including this compound, in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for biotinylated lipids is low (e.g., 0.1 mol%) to prevent aggregation.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for several hours to overnight to remove all residual solvent.
-
Hydrate the film with your desired aqueous buffer by adding the buffer (pre-heated above the lipid Tm) and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size, the MLV suspension can be sonicated or extruded through a membrane with a specific pore size.
Q5: Are there any stability concerns with this compound in aqueous buffers?
A5: Once properly incorporated into a stable carrier like a liposome or a cyclodextrin complex, this compound should remain stable in aqueous buffers for reasonable experimental timeframes. However, the stability of the biotin-protein bond itself can be a concern in biological fluids like plasma, where cleavage can occur. For in vitro experiments in standard buffers, the this compound molecule itself is generally stable.
Data Presentation
Table 1: Solubility of Biotin and Cholesterol in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Biotin | Water | 22 mg / 100 mL | 25 |
| Biotin | 95% Ethanol | 80 mg / 100 mL | 25 |
| Biotin | 0.1 M NaOH | 10 mg / mL | 25 |
| Biotin | Dimethylformamide (DMF) | 1.7 mg / mL | Not Specified |
| Cholesterol | Water | < 0.2 mg / 100 mL | 293 K (20°C) |
| Cholesterol | Ethanol | ~32.5 mg / 100 mL | Not Specified |
| Cholesterol | Isopropanol | 48.9 mg / 100 mL | Not Specified |
| This compound | Chloroform | Soluble | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Solubilization of this compound using Methyl-β-Cyclodextrin
This protocol is adapted from a method for preparing cholesterol:cyclodextrin complexes and is suitable for creating a stock solution of this compound in an aqueous buffer.
-
Prepare Cyclodextrin Solution: Dissolve 1 g of methyl-β-cyclodextrin in 11 mL of PBS in a glass test tube.
-
Prepare this compound Solution: Dissolve 30 mg of this compound in 400 µL of a 2:1 isopropanol:chloroform mixture in a separate small glass tube.
-
Complexation:
-
Heat the cyclodextrin solution to 80°C in a water bath with continuous stirring.
-
Add the this compound solution in 50 µL aliquots to the heated cyclodextrin solution. Stir until the solution becomes clear before adding the next aliquot.
-
-
Cooling and Storage: Once all the this compound solution has been added and the final solution is clear, cool it to room temperature. This stock solution can be stored at room temperature. The resulting solution will contain approximately 6.8 mM this compound and 70 mM cyclodextrin.
Protocol 2: Preparation of Biotinylated Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound) in chloroform. A common molar ratio is 5:4:1 for DMPC:cholesterol:dicetylphosphate, with an additional 0.1 mol% of the biotinylated lipid.
-
Film Formation: Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.
-
Hydration:
-
Warm the lipid film and the desired aqueous buffer (e.g., PBS) to a temperature above the highest transition temperature (Tm) of the lipids used.
-
Add the warm buffer to the flask and agitate (e.g., by vortexing or manual swirling) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
For a more uniform liposome size, the MLV suspension can be sonicated in a bath sonicator above the lipid Tm.
-
Alternatively, for a defined size, the liposomes can be extruded multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Visualizations
Caption: Workflow for solubilizing this compound using cyclodextrin.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Stability and Use of Biotin-Cholesterol in Cellular Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and application of biotin-cholesterol in cellular extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A: this compound is a molecule where biotin is chemically linked to a cholesterol molecule, typically through an ester bond. This creates a "bait" molecule that can be introduced into cellular systems. The cholesterol moiety allows it to interact with and incorporate into cellular membranes and bind to cholesterol-interacting proteins. The biotin tag serves as a powerful handle for the detection and isolation of these interacting molecules using streptavidin-based affinity purification techniques, such as pull-down assays. Common applications include identifying and characterizing cholesterol-binding proteins, studying cholesterol transport and trafficking, and investigating the composition of cholesterol-rich membrane microdomains.
Q2: How stable is this compound in its solid form and in organic solvents?
A: In its solid form, when stored correctly, this compound is a stable compound. The stability of cholesterol esters, in general, is high under appropriate storage conditions. For long-term storage, it is recommended to keep solid this compound at -20°C. When dissolved in organic solvents such as chloroform, it should also be stored at -20°C to minimize degradation.
Q3: What are the primary concerns regarding the stability of this compound in cellular extracts?
A: The main concern for the stability of this compound in cellular extracts is the potential for enzymatic degradation of the ester linkage between biotin and cholesterol. Cellular lysates contain a variety of esterases that can cleave this bond, leading to the separation of the biotin tag from the cholesterol. This would result in the pull-down of biotin-binding proteins and other non-specific interactions, rather than the intended cholesterol-binding partners.
Q4: Can I use any lysis buffer for my this compound pull-down experiment?
A: No, the choice of lysis buffer is critical. A harsh lysis buffer containing high concentrations of ionic detergents (like SDS) can disrupt protein-lipid interactions and denature your target proteins. Conversely, a very mild buffer might not efficiently lyse the cells or solubilize membrane proteins. It is generally recommended to start with a non-ionic detergent-based buffer, such as one containing Triton X-100 or NP-40, at a concentration of 0.5% to 1.0%. The optimal buffer composition should be empirically determined for your specific protein of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Many Non-specific Bands | 1. Non-specific binding to beads: Proteins in the lysate are binding directly to the streptavidin beads. 2. Hydrophobic interactions: The cholesterol moiety is non-specifically interacting with hydrophobic proteins. 3. Inefficient washing: Wash steps are not stringent enough to remove non-specific binders. | 1. Pre-clear lysate: Before adding this compound, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C to remove proteins that bind non-specifically to the beads. 2. Increase wash stringency: Increase the number of washes (from 3 to 5) and/or the salt concentration (e.g., up to 500 mM NaCl) and non-ionic detergent concentration (e.g., up to 1% Triton X-100 or Tween-20) in the wash buffer. 3. Use appropriate controls: Include a negative control with beads alone and another with free biotin to compete for non-specific biotin-binding proteins. A non-biotinylated cholesterol control can help identify proteins that bind non-specifically to the cholesterol backbone. |
| Low or No Yield of Target Protein | 1. Degradation of this compound: The ester bond has been cleaved by cellular esterases. 2. Weak or transient interaction: The interaction between your protein of interest and cholesterol is not strong enough to survive the pull-down procedure. 3. Inefficient cell lysis or protein solubilization: The target protein is not being effectively extracted from the cells. 4. Competition from endogenous biotin: Free biotin present in the cell lysate is saturating the streptavidin beads. | 1. Inhibit esterase activity: Add a cocktail of esterase inhibitors to the lysis buffer. It is crucial to test the compatibility of these inhibitors with your downstream analysis. 2. Optimize binding conditions: Increase the incubation time of the this compound with the lysate (e.g., overnight at 4°C). Consider using a cross-linking agent if the interaction is known to be transient (this requires careful optimization). 3. Optimize lysis buffer: Try different non-ionic detergents or a combination of detergents. Sonication on ice can also aid in cell lysis and protein solubilization. 4. Block with avidin/streptavidin: If high levels of endogenous biotin are suspected, consider a pre-clearing step with avidin or streptavidin-agarose before adding your this compound probe. |
| Inconsistent Results | 1. Variability in cell lysate preparation: Inconsistent cell numbers, lysis efficiency, or protein concentration. 2. Degradation of this compound during storage: Improper storage of this compound stock solutions. 3. Variability in pull-down procedure: Inconsistent incubation times, washing volumes, or bead handling. | 1. Standardize lysate preparation: Ensure consistent cell numbers and lysis conditions. Always measure and normalize the protein concentration of the lysate before use. 2. Proper storage: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or lower. 3. Standardize the protocol: Use a consistent and well-documented protocol for all pull-down experiments. |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay
This protocol provides a general framework for a this compound pull-down assay from mammalian cell lysates. Optimization of specific steps will be necessary for your particular experimental system.
Materials:
-
Cells expressing the protein of interest
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and Esterase Inhibitor Cocktail
-
Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a high concentration of free biotin for competitive elution)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer supplemented with protease and esterase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Binding:
-
Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with this compound (concentration to be optimized, typically in the low micromolar range) for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with this compound and an excess of free biotin. Another control should be lysate incubated with beads alone.
-
-
Capture:
-
Add pre-washed streptavidin beads to the lysate-biotin-cholesterol mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Competitive Elution: Incubate the beads with an excess of free biotin (e.g., 2-5 mM) in a suitable buffer to displace the this compound and its binding partners.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to your protein of interest. For identification of unknown interactors, mass spectrometry can be used.
-
Protocol 2: LC-MS/MS Method for Monitoring this compound Stability
This protocol outlines a method to assess the stability of this compound in a cellular lysate over time.
Materials:
-
Cell lysate
-
This compound
-
Internal Standard (e.g., deuterated cholesterol)
-
Organic solvents (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike a known concentration of this compound into a cell lysate.
-
Incubate the mixture at the desired temperature (e.g., 4°C or room temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the lysate.
-
-
Lipid Extraction:
-
To each aliquot, add an internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases to separate the lipids.
-
Monitor the elution of this compound and its potential degradation products (free biotin and free cholesterol) using their specific mass-to-charge ratios (m/z) in the mass spectrometer.
-
Quantify the amount of intact this compound at each time point relative to the internal standard.
-
Data Presentation
Table 1: Recommended Esterase Inhibitors for Use in Cellular Extracts
| Esterase Inhibitor | Typical Working Concentration | Notes |
| Phenylmethylsulfonyl fluoride (PMSF) | 1-2 mM | Broad-spectrum serine protease and some esterase inhibitor. Unstable in aqueous solutions, add fresh before use. |
| Diisopropyl fluorophosphate (DFP) | 0.1-1 mM | Potent, irreversible inhibitor of serine proteases and esterases. Highly toxic, handle with extreme care. |
| Sodium Fluoride (NaF) | 10-20 mM | General inhibitor of serine/threonine phosphatases and some esterases. |
| Commercially available esterase inhibitor cocktails | Varies by manufacturer | Often contain a proprietary mixture of inhibitors targeting a broad range of esterases. Convenient to use. |
Note: The compatibility and effectiveness of these inhibitors should be tested for each specific experimental system.
Table 2: Example Data from a this compound Stability Assay
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 70 |
| 4 | 55 |
| 8 | 30 |
This is example data and the actual rate of degradation will vary depending on the cell type, lysate preparation, and incubation conditions.
Visualizations
Caption: Workflow for a this compound pull-down experiment.
troubleshooting low yield in biotin-cholesterol affinity purification
This guide provides troubleshooting strategies and frequently asked questions to address low yield and other common issues encountered during biotin-cholesterol affinity purification.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of this compound affinity purification?
This compound affinity purification leverages the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[1][2] Biotin is covalently attached to cholesterol, often via a linker arm, creating a "bait" molecule.[3] This biotinylated cholesterol can then be captured by streptavidin that has been immobilized on a solid support, such as agarose or magnetic beads.[4] This allows for the isolation and purification of molecules that interact with cholesterol from a complex mixture. The strength of the biotin-streptavidin bond (dissociation constant, Kd = 10⁻¹⁵ M) ensures efficient capture, but also presents challenges for eluting the captured complex under non-denaturing conditions.
Q2: What is the difference between using streptavidin, avidin, and NeutrAvidin?
Streptavidin, a protein from Streptomyces avidinii, and avidin, from egg whites, both bind biotin with very high affinity. However, avidin is a glycoprotein with a high isoelectric point, which can lead to higher non-specific binding. Streptavidin lacks carbohydrate modifications and has a near-neutral pI, generally resulting in lower non-specific binding. NeutrAvidin is a deglycosylated form of avidin with a modified pI, which further reduces non-specific binding while maintaining high biotin-binding affinity. For most applications, streptavidin or NeutrAvidin are preferred to minimize background.
Q3: Can endogenous biotin in my sample interfere with the purification?
Yes, endogenous biotin present in biological samples can compete with your biotinylated cholesterol for binding sites on the streptavidin resin, potentially reducing your yield. This is a particular concern when working with biotin-rich tissues or extracts like liver, brain, or eggs. Additionally, some naturally biotinylated proteins, such as carboxylases, can be co-purified.
Q4: Why is the elution of biotinylated molecules from streptavidin so difficult?
The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in biology, making it resistant to extremes of pH, temperature, and denaturants. This stability is advantageous for capturing the target but makes elution challenging. Releasing the bound molecules often requires harsh, denaturing conditions that can affect the integrity and function of the purified proteins.
Troubleshooting Guide for Low Yield
Low yield is a common problem in affinity purification. The following sections address potential causes and solutions at each stage of the workflow.
Problem Area 1: Inefficient Binding to the Affinity Resin
If your target molecule is found in the flow-through or initial wash fractions, it indicates a problem with the binding step.
Possible Causes & Solutions:
-
Incorrect Buffer Conditions: The pH of the binding buffer is critical. The optimal pH for the biotin-streptavidin interaction is typically between 7.2 and 8.0. Ensure your sample and binding buffers are within this range.
-
Steric Hindrance: The biotin tag on the cholesterol may be inaccessible to the streptavidin on the beads. This can happen if the linker between cholesterol and biotin is too short. Using a this compound conjugate with a longer spacer arm, such as one containing a PEG linker, can resolve this.
-
Insufficient Incubation Time: The binding kinetics can be slow. Try increasing the incubation time (e.g., overnight at 4°C) or decreasing the flow rate during sample application on a column to ensure sufficient time for the interaction to occur.
-
Competition from Free Biotin: If your this compound preparation contains residual free biotin, it will saturate the streptavidin beads. Ensure your biotinylated cholesterol is purified to remove any unreacted biotin.
-
Bead Quality Issues: The binding capacity of the streptavidin beads may have diminished due to improper storage or repeated use. It has been reported that new lots of beads can sometimes show different binding characteristics. If you suspect this, test a new batch of beads or a different vendor.
A troubleshooting workflow for binding issues is outlined below.
Caption: Troubleshooting logic for inefficient binding.
Problem Area 2: Loss of Target During Wash Steps
If your target is being prematurely released from the resin during washes, the wash conditions may be too stringent.
Possible Causes & Solutions:
-
Harsh Wash Buffers: While stringent washes are necessary to remove non-specifically bound proteins, they can sometimes disrupt the intended interaction, especially if the interaction between your protein of interest and cholesterol is weak.
-
Solution: Decrease the stringency of the wash buffer. This can be achieved by lowering the detergent concentration or reducing the salt concentration. Perform systematic titrations to find the optimal balance between removing contaminants and retaining your target.
Problem Area 3: Inefficient Elution
If the target remains bound to the beads after elution, your elution strategy is likely the cause.
Possible Causes & Solutions:
-
Elution Conditions are Too Mild: Due to the strength of the biotin-streptavidin bond, elution requires harsh conditions. If your elution buffer is not strong enough, the target will not be released.
-
Protein Precipitation on the Column: Harsh elution buffers can sometimes cause the eluted proteins to precipitate on the resin.
-
Solutions: The choice of elution method depends heavily on the requirements for your downstream application (e.g., whether protein activity needs to be preserved).
The affinity purification workflow is visualized in the diagram below.
Caption: General workflow for this compound affinity purification.
Table 1: Comparison of Elution Methods
| Elution Method | Buffer Composition | Mechanism | Pros | Cons | Citations |
| Acidic pH | 0.1 M Glycine-HCl, pH 2.5-3.0 | Disrupts streptavidin-biotin interaction | Effective for many interactions | Denaturing; may inactivate proteins | |
| Detergents & Heat | 1-2% SDS, heat at 95°C for 5 min | Denatures streptavidin to release biotin | Highly effective elution | Completely denaturing; SDS interferes with some downstream analyses | |
| Competitive Elution | 2-10 mM free Biotin | Competes for binding sites on streptavidin | Gentle, non-denaturing | Inefficient for streptavidin; requires monomeric avidin or desthiobiotin for good recovery | |
| On-Bead Digestion | Trypsin or other protease in appropriate buffer | Cleaves the bound protein, releasing peptides | Good for mass spectrometry-based proteomics | Destroys the native protein; streptavidin may also be digested |
Experimental Protocols
Protocol 1: Binding of this compound Complex to Streptavidin Beads
This protocol is a general guideline and should be optimized for your specific protein of interest.
-
Bead Preparation: Dispense the required volume of streptavidin bead slurry (e.g., 50 µL of 50% slurry per sample) into a microcentrifuge tube. Place the tube on a magnetic rack and discard the supernatant.
-
Equilibration: Wash the beads 2-3 times with 1 mL of wash buffer (e.g., RIPA buffer without SDS). After the final wash, resuspend the beads in your binding buffer.
-
Sample Incubation: Combine your cell lysate (containing the protein of interest) with the biotinylated cholesterol. Add this mixture to the equilibrated streptavidin beads.
-
Binding: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
Protocol 2: Washing and Elution
-
Initial Wash: After incubation, place the tube on the magnetic rack and collect the supernatant (this is the "unbound" fraction). Wash the beads three to five times with 1 mL of wash buffer. For each wash, resuspend the beads completely and incubate for 3-5 minutes with rotation before separating on the magnetic rack.
-
Stringent Washes (Optional): To reduce background, you can perform additional washes with buffers of increasing stringency, such as buffers containing 1 M KCl or 2 M Urea.
-
Elution: After the final wash, add your chosen elution buffer (see Table 1) to the beads. For example, add 50-100 µL of 1X SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Collection: Place the tube on the magnetic rack and carefully collect the supernatant, which contains your eluted proteins. This is your "eluate" fraction. Avoid transferring any beads.
References
Technical Support Center: Minimizing Background Signal in Biotin-Cholesterol Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background signals in biotin-cholesterol imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signals in this compound imaging?
High background signals in this compound imaging can originate from several sources, broadly categorized as:
-
Endogenous Biotin: Many tissues and cells naturally contain biotin, which can be recognized by streptavidin-fluorophore conjugates, leading to non-specific signals. Tissues like the kidney and liver have particularly high levels of endogenous biotin.[1]
-
Autofluorescence: Biological specimens can emit their own fluorescence when excited by light. Common sources of autofluorescence include collagen, elastin, red blood cells, and fixatives like formaldehyde and glutaraldehyde.[2][3][4]
-
Non-specific Binding: This can occur at multiple stages of the experiment. The this compound probe itself might bind non-specifically to cellular components. Additionally, the fluorescently-labeled streptavidin can bind to unintended targets.[4] Using milk-based blockers should be avoided in biotin-based detection systems due to the presence of endogenous biotin in milk.
-
Probe Aggregation: Biotinylated molecules can sometimes aggregate, leading to bright, punctate artifacts that are not indicative of true localization. Cholesterol itself can also influence the aggregation of proteins and lipids.
Q2: How can I block for endogenous biotin?
A common and effective method for blocking endogenous biotin involves a two-step process:
-
Incubate the sample with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the tissue.
-
Incubate the sample with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the first step.
This ensures that the fluorescently-labeled streptavidin used for detection will not bind to endogenous biotin or the blocking avidin/streptavidin. Commercial kits are available for this purpose.
Q3: What are the best practices for choosing a fluorescent label to minimize background?
To minimize background from autofluorescence, consider the following:
-
Select Fluorophores in the Far-Red Spectrum: Autofluorescence is often more prominent in the blue and green regions of the spectrum. Using fluorophores that excite and emit in the red or far-red range can help to separate the specific signal from the background.
-
Use Bright and Photostable Fluorophores: Brighter fluorophores can improve the signal-to-noise ratio, making the specific signal easier to distinguish from the background.
-
Consider Using Monovalent Streptavidin: Traditional streptavidin is tetravalent and can cross-link biotinylated targets, which may lead to artifacts. Monovalent streptavidin has only a single biotin-binding site, which can reduce such issues.
Troubleshooting Guide
High Background
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Implement an avidin/biotin blocking step before applying the this compound probe. |
| Autofluorescence | - Check for autofluorescence in an unstained control sample. - Use fresh fixation solutions. - Consider using a chemical quenching agent like sodium borohydride. - Choose fluorophores in the far-red spectrum. |
| Non-specific binding of this compound probe | - Optimize the concentration of the this compound probe by performing a titration. - Increase the stringency of the washing steps (e.g., increase the number or duration of washes). |
| Non-specific binding of fluorescently-labeled streptavidin | - Ensure adequate blocking with a suitable blocking agent like BSA or serum from the species of the secondary antibody. Avoid milk-based blockers. - Optimize the concentration of the streptavidin-fluorophore conjugate through titration. - Centrifuge the streptavidin-fluorophore solution before use to remove aggregates. |
| Probe Aggregation | - Prepare fresh dilutions of the this compound probe for each experiment. - Consider using a biotinylated cholesterol with a PEG linker to improve solubility. |
Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient labeling with this compound | - Increase the concentration of the this compound probe. - Increase the incubation time with the probe. |
| Low concentration of fluorescently-labeled streptavidin | - Increase the concentration of the streptavidin-fluorophore conjugate. A typical starting range is 0.5–10 µg/mL. |
| Photobleaching | - Use an anti-fade mounting medium. - Minimize the exposure time to the excitation light during imaging. |
| Incorrect filter sets for the fluorophore | - Ensure that the excitation and emission filters on the microscope are appropriate for the chosen fluorophore. |
Quantitative Data
Table 1: Recommended Dilutions for Fluorescently-Labeled Streptavidin
| Application | Recommended Concentration/Dilution | Reference |
| Histochemical Applications | 0.5–10 µg/mL | |
| Immunofluorescence on Cells | 1:1000 | |
| Immunofluorescence on Tissues | 1:500 | |
| General Immunofluorescence | 1:100 to 1:500 |
Note: Optimal dilutions should always be determined empirically for each specific experimental setup.
Table 2: Comparison of Fluorescent Cholesterol Analogs
| Analog | Advantages | Disadvantages | Signal-to-Noise Ratio | Reference |
| Dehydroergosterol (DHE) | - Structurally very similar to cholesterol. - Mimics the behavior of native cholesterol well in model systems. | - Low quantum yield. - Requires UV excitation, which can be phototoxic. | Low | |
| BODIPY-cholesterol | - Bright and photostable fluorophore. - High quantum yield. | - The bulky BODIPY tag can alter the molecule's behavior and localization. | High | |
| NBD-cholesterol | - Smaller fluorophore than BODIPY. | - The bulky NBD group can still alter the molecule's properties. | Moderate |
Experimental Protocols
Protocol: Live-Cell Imaging of Cholesterol with a Biotinylated Probe
This protocol provides a general workflow for labeling live cells with a this compound probe followed by detection with a fluorescently-labeled streptavidin.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound probe (e.g., Cholesterol-PEG-Biotin)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
This compound Labeling:
-
Prepare a working solution of the this compound probe in pre-warmed live-cell imaging buffer. The optimal concentration should be determined by titration, but a starting concentration of 5-10 µM can be used.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the this compound solution for 5-20 minutes at 37°C. The incubation time may need to be optimized.
-
-
Washing:
-
Remove the this compound solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove the unbound probe.
-
-
Streptavidin Incubation:
-
Prepare a working solution of the fluorescently-labeled streptavidin in live-cell imaging buffer containing 1% BSA. A starting concentration of 1-5 µg/mL is recommended.
-
Incubate the cells with the streptavidin solution for 10-20 minutes at room temperature, protected from light.
-
-
Final Washing:
-
Remove the streptavidin solution and wash the cells three to five times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
Technical Support Center: Preventing Aggregation of Biotin-Cholesterol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with biotin-cholesterol in solution. Due to its amphipathic nature, with a bulky hydrophobic cholesterol moiety and a hydrophilic biotin tag, this compound has a strong tendency to aggregate in aqueous solutions, which can significantly impact experimental outcomes. This guide offers detailed protocols and solutions to maintain its solubility and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or contain precipitates?
A1: Cloudiness or precipitation is a common sign of this compound aggregation. This occurs because cholesterol is highly hydrophobic and has very low solubility in aqueous buffers. The biotin moiety, while more hydrophilic, is often insufficient to counteract the strong aggregating tendency of the cholesterol tail.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is readily soluble in organic solvents like chloroform.[1][2] For experimental applications requiring an aqueous environment, a common practice is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, before further dilution into an aqueous buffer containing a solubilizing agent.[3][4]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended as it will likely lead to immediate aggregation. It is crucial to use a solubilizing agent to facilitate its dispersion and prevent aggregation in aqueous solutions.
Q4: What are the most effective methods to prevent this compound aggregation in aqueous solutions?
A4: The most effective and widely used method is to form an inclusion complex with cyclodextrins, particularly methyl-β-cyclodextrin (MβCD).[5] MβCD encapsulates the hydrophobic cholesterol molecule, rendering the complex water-soluble. Other strategies include the use of surfactants or incorporating this compound into liposomes or micelles.
Q5: How does temperature affect the solubility and aggregation of this compound?
A5: Gently warming the solution can sometimes aid in the initial dissolution of this compound in organic solvents or in the formation of cyclodextrin complexes. However, temperature effects on the stability of the final solution in aqueous buffer can vary depending on the specific formulation and should be empirically determined. For cholesterol, solubility in alcohols generally increases with temperature.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during experiments involving this compound.
Issue 1: Precipitation Observed Upon Dilution into Aqueous Buffer
This is the most frequent problem, occurring when a stock solution of this compound in an organic solvent is diluted into an aqueous medium.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Aggregation in Cell Culture Media
This compound introduced to cell culture media can aggregate, leading to inconsistent cellular uptake and potential cytotoxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solubilization | Prepare a this compound:MβCD complex before adding to the media. The MβCD will maintain its solubility. | Homogeneous distribution of this compound in the media. |
| Interaction with Serum Proteins | Reduce the serum concentration in the media during the initial incubation with this compound or use serum-free media if the cell line permits. | Minimized non-specific binding and aggregation. |
| High Final Concentration | Perform a dose-response experiment to determine the optimal, non-aggregating concentration for your specific cell line and experimental conditions. | Clear media and reproducible cellular effects. |
| Precipitation over Time | Prepare fresh this compound solutions for each experiment and avoid prolonged storage of diluted solutions. | Consistent results across experiments. |
Issue 3: Non-specific Binding and Aggregation in Surface Plasmon Resonance (SPR)
Aggregation can cause significant artifacts in SPR sensorgrams, leading to inaccurate binding kinetics.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Aggregation in Running Buffer | Incorporate a low concentration of a non-ionic surfactant, such as 0.05% Tween 20 (P20), in the running buffer. | A stable baseline and reproducible binding curves. |
| Non-specific Binding to the Sensor Surface | Use a reference flow cell immobilized with biotin alone to subtract non-specific binding signals. | Accurate measurement of specific binding to this compound. |
| Low Solubility in Running Buffer | Prepare the this compound analyte in a running buffer containing MβCD to ensure its solubility. | Improved signal-to-noise ratio and reliable kinetic data. |
| Improper Immobilization | Ensure that the this compound is properly immobilized on the streptavidin chip and that the surface is adequately blocked to prevent non-specific interactions. | A stable and uniform sensor surface. |
Data Presentation
Solubility of Cholesterol and Related Compounds
While specific quantitative solubility data for this compound is limited, the following table provides solubility information for cholesterol and biotin in various solvents to guide the preparation of stock solutions.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| Cholesterol | Chloroform | Soluble | Not Specified | |
| Cholesterol | Ethanol | ~3.25 g / 100 mL | Not Specified | |
| Cholesterol | Isopropanol | ~4.89 g / 100 mL | Not Specified | |
| Cholesterol | Acetone | ~3.25 g / 100 mL | Not Specified | |
| Cholesterol | Methanol | Mole fraction x10³: 1.02 | 20 | |
| Cholesterol | Butanol | Mole fraction x10³: 11.21 | 20 | |
| Biotin | DMSO | 49 mg/mL (200.56 mM) | Not Specified | |
| Biotin | Water | Insoluble | Not Specified | |
| Biotin | Ethanol | Insoluble | Not Specified | |
| Biotin-NHS | DMSO | ~20 mg/mL | Not Specified | |
| Biotin-NHS | DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a Water-Soluble this compound:MβCD Complex
This protocol is adapted from methods used for preparing cholesterol:MβCD complexes and is designed to create a stock solution suitable for dilution into aqueous buffers.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Anhydrous Ethanol or DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming (up to 65°C) may be necessary to fully dissolve the compound.
-
-
Prepare an MβCD Solution:
-
Dissolve MβCD in your desired aqueous buffer (e.g., PBS) to a concentration of 10-50 mM. Warm the solution to 60-80°C to ensure complete dissolution of the MβCD.
-
-
Form the Inclusion Complex:
-
While vortexing the warm MβCD solution, slowly add the this compound stock solution dropwise. A typical molar ratio of this compound to MβCD is between 1:5 and 1:10.
-
Continue to vortex the mixture for 15-30 minutes at an elevated temperature (e.g., 45-50°C) to facilitate complex formation.
-
-
Cool and Sterilize:
-
Allow the solution to cool to room temperature. The solution should be clear.
-
Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the this compound:MβCD complex solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Lipid Raft Signaling
This compound is often used to study the role of cholesterol in cellular processes, particularly in the context of lipid rafts. These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.
Caption: Cholesterol's role in lipid raft signaling.
Drug Delivery Workflow using this compound Liposomes
This compound can be incorporated into liposomes for targeted drug delivery. The biotin serves as a targeting ligand for cells expressing avidin or streptavidin, or for subsequent functionalization with avidin-conjugated antibodies.
Caption: Targeted drug delivery with this compound liposomes.
References
Validation & Comparative
Validating Biotin-Cholesterol Protein Interactions: A Comparative Guide to Western Blotting and Alternative Methods
For researchers in drug development and life sciences, confirming direct interactions between proteins and lipids like cholesterol is crucial for understanding cellular signaling and disease mechanisms. The biotin-cholesterol pulldown assay, followed by Western blot analysis, is a widely used technique for this purpose. This guide provides a comprehensive comparison of this classic method with modern alternatives, offering detailed experimental protocols and quantitative data to aid in selecting the most appropriate technique for your research needs.
Unveiling Interactions: The this compound Pulldown Assay with Western Blot Detection
The this compound pulldown assay is a powerful tool to isolate proteins that bind to cholesterol. This method utilizes a cholesterol molecule chemically linked to biotin. When this biotinylated cholesterol is incubated with a cell lysate, it binds to its interacting proteins. These protein-cholesterol-biotin complexes are then "pulled down" from the lysate using streptavidin-coated beads, which have a very high affinity for biotin. Finally, the captured proteins are eluted from the beads and identified by Western blotting using an antibody specific to the protein of interest.
Experimental Workflow
The overall workflow involves preparing a cell lysate, incubating it with biotinylated cholesterol, capturing the complex with streptavidin beads, washing away non-specific binders, eluting the captured proteins, and finally detecting the protein of interest via Western blot.
Methodological Deep Dive: Experimental Protocols
This compound Pulldown Assay Protocol
This protocol outlines the key steps for performing a this compound pulldown assay from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding of Biotinylated Cholesterol to Proteins:
-
To 1 mg of protein lysate, add biotinylated cholesterol to a final concentration of 10-50 µM.
-
As a negative control, add biotin alone to a separate tube of lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of this compound-Protein Complexes:
-
Add 50 µL of pre-washed streptavidin-agarose or magnetic beads to each lysate mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Western Blot Protocol
The eluted proteins are now ready for analysis by Western blotting.
-
SDS-PAGE:
-
Load the eluted protein samples, along with a protein molecular weight marker, onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control if applicable.
-
Head-to-Head Comparison: Western Blot vs. Alternative Techniques
While Western blotting is a reliable method for confirming the presence of a protein-cholesterol interaction, it is considered semi-quantitative.[1] For more precise and quantitative measurements, other techniques should be considered.
Quantitative Data Summary
| Feature | This compound Pulldown + Western Blot | Surface Plasmon Resonance (SPR) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Affinity capture followed by immunodetection | Real-time detection of binding-induced refractive index changes | Immobilized antigen detection with enzyme-linked antibodies |
| Quantitative Nature | Semi-quantitative[1] | Fully quantitative (KD, kon, koff)[2] | Quantitative (concentration) |
| Sensitivity | Picogram (pg) range[3][4] | Picomolar (pM) to nanomolar (nM) range | Picogram (pg) to nanogram (ng) per mL |
| Throughput | Low to medium; automated systems can increase throughput | Medium to high, depending on the system | High (96- or 384-well plates) |
| Real-time Analysis | No | Yes | No (endpoint assay) |
| Cost per Sample | Moderate | High initial instrument cost, moderate per sample | Low to moderate |
| Information Provided | Presence and relative amount of interacting protein | Binding affinity, kinetics, and specificity | Concentration of interacting protein |
| Sample Consumption | Micrograms (µg) of protein lysate | Nanograms (ng) to micrograms (µg) of purified protein | Micrograms (µg) of protein lysate |
In-Depth Look at Alternatives
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time quantitative data on binding affinity and kinetics. In a typical SPR experiment for protein-cholesterol interactions, biotinylated cholesterol is immobilized on a streptavidin-coated sensor chip. A solution containing the purified protein of interest is then flowed over the chip surface. The binding of the protein to the cholesterol causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU). From the resulting sensorgram, the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) can be calculated, providing a detailed characterization of the interaction.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be adapted to quantify protein-cholesterol interactions. In one possible setup, biotinylated cholesterol is immobilized on a streptavidin-coated 96-well plate. The protein lysate is then added to the wells. After incubation and washing, an antibody specific to the protein of interest is added, followed by an enzyme-linked secondary antibody. The addition of a substrate that produces a colorimetric or fluorescent signal allows for the quantification of the bound protein using a plate reader.
Logical Framework for Validation
The process of validating a protein-cholesterol interaction follows a logical progression from initial discovery to detailed characterization.
Conclusion
The choice of method for validating this compound protein interactions depends on the specific research question. The this compound pulldown followed by Western blot is a robust and accessible technique for the initial confirmation of an interaction. However, for a more in-depth, quantitative understanding of the binding affinity and kinetics, more advanced techniques such as Surface Plasmon Resonance are superior. By understanding the strengths and limitations of each method, researchers can design a comprehensive experimental strategy to confidently characterize these critical molecular interactions.
References
biotin-cholesterol versus photo-cholesterol for protein labeling
A Comprehensive Guide to Protein Labeling: Biotin-Cholesterol vs. Photo-Cholesterol
For researchers, scientists, and drug development professionals investigating cholesterol-protein interactions, the choice of chemical probe is critical. This guide provides an in-depth comparison of two prevalent methods: this compound-based affinity purification and photo-cholesterol-based photoaffinity labeling. We will delve into their mechanisms, experimental workflows, and performance, supported by experimental data, to help you select the optimal approach for your research needs.
Fundamental Principles
This compound: This method leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin)[1][2][3]. Cholesterol is chemically linked to a biotin molecule, often via a spacer arm to reduce steric hindrance[4]. The this compound conjugate can be incorporated into liposomes, micelles, or immobilized on surfaces to capture proteins that bind to cholesterol-containing structures[4]. The primary application is the enrichment and identification of proteins that interact non-covalently with cholesterol in a specific context, such as a lipid raft mimic.
Photo-Cholesterol: This technique, a form of photoaffinity labeling, employs cholesterol analogues modified with a photo-activatable group, such as a diazirine, and typically a "clickable" alkyne handle. Upon irradiation with UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks with nearby amino acid residues of interacting proteins. The alkyne handle is then used to attach a biotin tag via click chemistry, enabling the enrichment and subsequent identification of the covalently labeled proteins by mass spectrometry. This method is designed to identify direct and proximal cholesterol-binding proteins within a cellular environment.
Performance Comparison
The choice between this compound and photo-cholesterol hinges on the specific research question. This compound is ideal for studying stable, non-covalent interactions in controlled in vitro systems, while photo-cholesterol is superior for capturing direct and transient interactions within a live cell context.
| Feature | This compound | Photo-Cholesterol |
| Interaction Type | Non-covalent | Covalent |
| Primary Application | Pull-down assays, SPR, affinity chromatography | In-cell profiling of cholesterol-binding proteins |
| Binding | Relies on the natural affinity between cholesterol and the protein. | UV-induced covalent crosslinking captures both strong and weak/transient interactions. |
| Cell Permeability | Generally used in in-vitro systems or for surface labeling. | Designed to be cell-permeable for in-situ labeling. |
| Specificity | High for stable cholesterol binders in the specific assay context. | Can label non-specific proximal proteins; requires careful controls. |
| Quantitative Data | Binding kinetics (SPR), relative abundance of pulled-down proteins. | Identification and quantification of hundreds of potential interactors by proteomics. |
| Number of Identified Proteins | Typically identifies a smaller, more specific set of interactors. | High-throughput; can identify hundreds of candidate proteins in a single experiment. |
A study comparing a photosensitizer-based cholesterol probe (POCA) to diazirine-based photoaffinity labeling identified a total of 1346 proteins that passed enrichment criteria using a panel of three diazirine probes. The individual diazirine probes uniquely enriched 442, 155, and 124 proteins, respectively. Another study using a diazirine-based cholesterol probe identified over 250 cholesterol-sensitive protein targets in HeLa cells.
Experimental Workflows
The following diagrams and protocols outline the typical experimental procedures for each method.
This compound Pull-Down Assay
This workflow illustrates the enrichment of cholesterol-binding proteins using this compound immobilized on streptavidin beads.
-
Immobilization of this compound:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add this compound to the bead suspension and incubate to allow for binding of the biotin to streptavidin.
-
Wash the beads to remove unbound this compound.
-
-
Protein Binding:
-
Prepare a cell or tissue lysate containing the proteins of interest.
-
Incubate the lysate with the this compound-immobilized beads. This allows proteins with affinity for cholesterol to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or a buffer containing free biotin to compete for binding to streptavidin.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with specific antibodies.
-
For unbiased identification, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry.
-
Photo-Cholesterol Photoaffinity Labeling
This workflow outlines the steps for identifying cholesterol-binding proteins in living cells using a photo-cholesterol probe.
-
Cellular Labeling:
-
Incubate live cells with the photo-cholesterol probe (containing a diazirine and an alkyne group). The probe will distribute within the cell and interact with proteins.
-
Expose the cells to UV light (typically 365 nm) to activate the diazirine group, which then forms a covalent bond with interacting proteins.
-
Lyse the cells to solubilize the proteins.
-
-
Biotinylation and Enrichment:
-
To the cell lysate, add biotin-azide, a copper(I) catalyst, and a ligand (e.g., TBTA) to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) reaction. This attaches a biotin tag to the alkyne handle of the photo-cholesterol probe that is now covalently bound to proteins.
-
Incubate the biotinylated lysate with streptavidin-coated beads to enrich for the labeled proteins.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins using proteomics software. Competitive profiling, where labeling is performed in the presence of excess natural cholesterol, can be used to identify specific cholesterol-binding proteins.
-
Conclusion
This compound and photo-cholesterol are powerful tools for investigating the complex world of cholesterol-protein interactions. This compound excels in the detailed characterization of stable, non-covalent interactions in vitro, providing valuable data on binding affinity and specificity. In contrast, photo-cholesterol offers a high-throughput approach to identify a broad spectrum of direct and proximal cholesterol interactors within the native cellular environment. The selection of the appropriate tool will depend on the specific biological question, with the understanding that these methods provide complementary, rather than directly comparable, information.
References
- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding differences in streptavidin-biotin binding | Beckman Institute [beckman.illinois.edu]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in Biotin-Cholesterol Pull-Down Assays: A Comparative Guide
The primary goal of a biotin-cholesterol pull-down assay is to isolate proteins that specifically bind to cholesterol. The workflow typically involves incubating a cell lysate with biotinylated cholesterol, which is then captured using streptavidin-coated beads. Proteins that interact with cholesterol are "pulled down" and can be identified by techniques such as Western blotting or mass spectrometry. The challenge, however, lies in distinguishing true cholesterol-binding proteins from a background of non-specific interactions. This is where a well-designed set of negative controls is indispensable.
Comparing Negative Control Strategies
Effective negative controls are designed to identify and account for non-specific binding at various stages of the pull-down assay. The most common sources of false positives include proteins that bind to the beads themselves, to the streptavidin, or to the biotin moiety of the bait. The following table compares the most critical negative controls and their specific roles in mitigating these issues.
| Negative Control | Purpose | What it Controls For | Interpretation of Results |
| Beads-Only Control | To identify proteins that non-specifically bind to the streptavidin-coated beads. | Binding to the agarose or magnetic bead matrix and the streptavidin protein. | Proteins detected in this control are considered background binders to the solid support and should be excluded from the list of potential cholesterol interactors. |
| Biotin-Only Control | To identify proteins that non-specifically bind to the biotin tag. | Binding to the biotin molecule itself, independent of cholesterol. | Proteins that appear in this control but not in the beads-only control are likely biotin-binding proteins and not specific cholesterol interactors. |
| Unlabeled Cholesterol Competition | To demonstrate the specificity of the interaction with cholesterol. | Specificity of the protein-cholesterol interaction. | A significant reduction in the amount of a pulled-down protein in the presence of excess free, non-biotinylated cholesterol indicates a specific interaction with the cholesterol moiety. |
| Scrambled/Inactive Cholesterol Analogue | To further validate the specificity of the interaction with the correct cholesterol stereochemistry. | Binding to a molecule with a similar chemical composition but different structure than cholesterol. | Lack of binding to the scrambled analogue while binding to this compound strengthens the claim of a specific interaction. |
Experimental Workflow and Data Interpretation
A well-controlled this compound pull-down experiment should be run in parallel with its negative controls. The results are typically analyzed by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting for a specific protein of interest. For a global analysis of interacting proteins, mass spectrometry is the preferred method.
Data Presentation:
Ideally, a comparative analysis of the experimental sample and the negative controls would yield clear-cut results. The table below illustrates a hypothetical quantitative outcome from a mass spectrometry analysis, showcasing how data from negative controls are used to identify high-confidence cholesterol-interacting proteins.
| Protein ID | Spectral Counts (this compound) | Spectral Counts (Beads-Only) | Spectral Counts (Biotin-Only) | Conclusion |
| Protein A | 150 | 2 | 5 | High-confidence interactor |
| Protein B | 25 | 22 | 24 | Non-specific binder |
| Protein C | 75 | 5 | 70 | Biotin-binding protein |
| Protein D | 10 | 1 | 2 | Potential weak interactor |
Detailed Experimental Protocols
A generalized protocol for a this compound pull-down assay is provided below. It is crucial to optimize buffer conditions, incubation times, and washing steps for each specific experimental system.
1. Preparation of this compound Bait:
-
Synthesize or procure high-quality biotinylated cholesterol. A common approach involves attaching biotin to cholesterol via a linker arm to minimize steric hindrance.
-
Dissolve the this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
2. Cell Lysis and Lysate Preparation:
-
Culture cells to the desired confluency and treat as required for the experiment.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. This compound Pull-Down:
-
Pre-clearing the lysate (optional but recommended): To reduce non-specific binding to the beads, incubate the cell lysate with streptavidin beads for 1 hour at 4°C. Pellet the beads and use the supernatant for the pull-down.
-
Incubation: Add the this compound stock solution to the cell lysate to a final concentration typically in the low micromolar range. For the biotin-only control, add an equimolar amount of biotin.
-
Incubate the lysate with the biotinylated bait for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-5 times with ice-cold lysis buffer. With each wash, resuspend the beads and then pellet them. This step is critical to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Using a competitive elution buffer containing a high concentration of free biotin.
-
Using a buffer with a low pH or high salt concentration.
-
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by staining or Western blotting.
-
For proteomic analysis, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logic behind the use of negative controls.
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Logical relationship of negative controls in identifying specific interactors.
By diligently employing and comparing the results from these negative controls, researchers can significantly increase the confidence in their findings and contribute high-quality, reliable data to the field of cholesterol biology and drug discovery.
Unveiling Membrane Protein Secrets: The Advantages of Biotin-Cholesterol
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein interactions, the choice of molecular tools is paramount. Biotin-cholesterol has emerged as a powerful probe for elucidating the intricate dance between proteins and cholesterol within the cell membrane. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to empower informed decisions in your research.
Cholesterol is a vital component of mammalian cell membranes, influencing their fluidity, organization, and the function of embedded proteins.[1] Understanding how proteins interact with cholesterol is crucial for deciphering cellular signaling pathways and developing therapeutics for a range of diseases. This compound, a synthetic molecule that marries the specific binding properties of biotin with the membrane-inserting nature of cholesterol, offers a versatile platform for these investigations.
Probing the Interactome: this compound in Action
The core advantage of this compound lies in the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). This bond, one of the strongest non-covalent interactions known in nature, allows for the efficient capture and isolation of this compound and any proteins it has interacted with.[2] This principle underpins the widely used biotin pull-down assay, a cornerstone technique for identifying cholesterol-binding proteins.
A key application is the proteome-wide mapping of cholesterol-interacting proteins.[3] In this approach, cells are incubated with this compound, which integrates into the cell membrane. Upon cell lysis, streptavidin-coated beads are used to "pull down" the this compound along with its interacting proteins. These proteins can then be identified and quantified using mass spectrometry.[3]
A Comparative Look: this compound vs. The Alternatives
While powerful, this compound is one of several tools available for studying membrane protein-cholesterol interactions. Photoactivatable and clickable cholesterol analogs, as well as metabolic labeling strategies, offer alternative approaches with their own sets of strengths and weaknesses.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| This compound Pull-Down | Strong biotin-streptavidin affinity capture of cholesterol-binding proteins. | High specificity and efficiency of pull-down, relatively straightforward protocol. | Potential for steric hindrance by the biotin tag, may not capture transient interactions effectively. | Identification of cholesterol-binding proteins, validation of protein-cholesterol interactions. |
| Photoactivatable Cholesterol Probes | UV-induced crosslinking of cholesterol analogs to nearby proteins.[4] | Captures transient and weak interactions, provides spatial information about the binding site. | UV irradiation can damage cells, potential for non-specific crosslinking. | Mapping cholesterol-binding sites on proteins, identifying proteins in close proximity to cholesterol. |
| Clickable Cholesterol Probes | Bio-orthogonal "click" chemistry for attaching reporter tags to cholesterol analogs. | High specificity and efficiency of the click reaction, can be combined with photoactivation. | Requires introduction of a "clickable" cholesterol analog, which may perturb the membrane. | In vivo and in vitro labeling of cholesterol-interacting proteins for proteomics or imaging. |
| Metabolic Labeling | Cellular machinery incorporates labeled precursors into cholesterol. | Allows for labeling of endogenously synthesized cholesterol in living cells. | Can be a slower process, may not be suitable for all cell types. | Studying the lifecycle and trafficking of cholesterol, investigating the role of newly synthesized cholesterol. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon protein binding to immobilized cholesterol. | Provides real-time kinetic data (association and dissociation rates), quantitative affinity measurements. | Requires specialized equipment, cholesterol needs to be immobilized on a sensor chip. | Determining the binding affinity and kinetics of protein-cholesterol interactions. |
Delving into the Data: A Quantitative Comparison
Direct quantitative comparisons between these methods can be challenging due to variations in experimental conditions. However, studies employing these techniques have yielded valuable data on the identification of cholesterol-binding proteins. For instance, a chemoproteomic approach using clickable, photoreactive sterol probes identified over 250 cholesterol-binding proteins in HeLa cells. Surface Plasmon Resonance (SPR) has been used to determine the binding kinetics of specific proteins to cholesterol, with dissociation constants (Kd) in the nanomolar to micromolar range, indicating varying affinities.
Experimental Corner: Protocols at a Glance
To provide a practical understanding, here are simplified overviews of key experimental protocols.
This compound Pull-Down Assay
This protocol outlines the basic steps for identifying cholesterol-binding proteins using this compound.
Methodology:
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the medium with a serum-free medium containing this compound and incubate to allow for incorporation into the cell membrane.
-
Cell Lysis: Wash the cells to remove excess this compound. Lyse the cells using a suitable lysis buffer containing detergents to solubilize membrane proteins.
-
Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and obtain a clarified supernatant.
-
Affinity Purification: Add streptavidin-coated magnetic or agarose beads to the cell lysate and incubate to allow the binding of this compound and its associated proteins.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, western blotting, or mass spectrometry for protein identification.
Photoactivatable Cholesterol Crosslinking
This protocol provides a general workflow for using photoactivatable cholesterol probes to identify interacting proteins.
Methodology:
-
Cell Incubation: Treat cells with a photoactivatable cholesterol analog, which incorporates into cellular membranes.
-
UV Crosslinking: Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group on the cholesterol analog, leading to covalent crosslinking with nearby proteins.
-
Cell Lysis: Lyse the cells to solubilize the proteins and protein-cholesterol complexes.
-
Enrichment (for clickable probes): If the photoactivatable cholesterol also contains a clickable handle (e.g., an alkyne), perform a click reaction with an azide-biotin tag to enable subsequent enrichment using streptavidin beads.
-
Analysis: Separate the proteins by SDS-PAGE and identify the crosslinked proteins by mass spectrometry.
Visualizing the Impact: Cholesterol in Signaling Pathways
Cholesterol is not just a structural component; it plays a critical role in various signaling pathways by modulating the activity of membrane proteins. For example, cholesterol is known to influence the p53 and Hippo signaling pathways, which are crucial in cancer development.
In the Hippo pathway, cholesterol transported to the endoplasmic reticulum can trigger a signaling cascade that ultimately leads to the regulation of gene expression. The ability to identify and characterize the proteins that bind cholesterol in such pathways is essential for understanding their regulation and identifying potential therapeutic targets.
Conclusion: Choosing the Right Tool for the Job
The study of membrane protein-cholesterol interactions is a dynamic field with a growing arsenal of molecular tools. This compound offers a robust and widely accessible method for identifying cholesterol-binding proteins, making it an excellent choice for initial screening and validation studies. For researchers seeking to capture transient interactions or pinpoint binding sites, photoactivatable and clickable cholesterol analogs provide powerful alternatives. When real-time kinetic data is the primary goal, Surface Plasmon Resonance is the technique of choice.
Ultimately, the optimal approach will depend on the specific research question, the available resources, and the nature of the protein-cholesterol interaction being investigated. By understanding the advantages and limitations of each method, researchers can design more effective experiments to unravel the critical roles of cholesterol in membrane protein function and cellular signaling.
References
- 1. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactivable Cholesterol as a Tool to Study Interaction of Influenza Virus Hemagglutinin with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Cholesterol Tracking: A Comparative Guide to Biotin-Cholesterol and Its Alternatives
For researchers, scientists, and drug development professionals engaged in in vivo studies of cholesterol metabolism and trafficking, the choice of a reliable tracer is paramount. While biotin-cholesterol offers a convenient tag for in vitro applications, its utility in living organisms is fraught with limitations. This guide provides an objective comparison of this compound with established alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for in vivo cholesterol research.
The Pitfalls of this compound for In Vivo Studies
This compound, a molecule where biotin is chemically linked to cholesterol, is primarily designed for in vitro applications such as cellular localization studies and in the synthesis of liposomes for drug delivery.[1] Its use in vivo is hampered by several factors stemming from the biological roles of both biotin and the avidin-biotin interaction system.
A primary concern is the alteration of biodistribution . The biotin tag can be recognized by endogenous biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), which are highly expressed in tissues like the liver, kidneys, and pancreas.[2][3] This can lead to the misdirection of the cholesterol molecule to these organs, not reflecting its natural metabolic pathway. Studies on radiolabeled biotin have shown its rapid distribution to these specific tissues, a fate that could be conferred upon the attached cholesterol molecule.[4]
Furthermore, the in vivo stability of the this compound linkage is a critical unknown. Enzymatic cleavage of the bond in the plasma or within cells could release the biotin tag, leading to inaccurate tracking of the cholesterol molecule.[5] The avidin-biotin system, often used for detection, also presents challenges in vivo. Avidin, a glycoprotein from egg whites, is immunogenic, and its non-glycosylated bacterial analog, streptavidin, can still exhibit non-specific binding. The presence of endogenous biotin in tissues can also lead to background interference, complicating the detection of the biotinylated cholesterol.
Finally, biotin itself is a bioactive molecule involved in lipid metabolism. Biotin deficiency has been shown to induce hypercholesterolemia in rats, and supplementation can affect plasma lipid levels. Introducing this compound could therefore interfere with the very metabolic pathways under investigation.
Superior Alternatives for In Vivo Cholesterol Tracking
Given the significant limitations of this compound, researchers have turned to more reliable methods for in vivo cholesterol tracking. The two most prominent and well-validated alternatives are isotopic labeling and fluorescent probes.
Isotopic Labeling: The Gold Standard
Isotopic labeling involves replacing one or more atoms in the cholesterol molecule with their heavier, non-radioactive (stable) or radioactive isotopes. This method is considered the gold standard as the labeled molecule is chemically identical to the natural one, ensuring that it follows the same metabolic pathways.
-
Stable Isotope Labeling (e.g., Deuterium (²H or D), Carbon-13 (¹³C)): This is the most widely used and arguably the most accurate method for in vivo cholesterol studies. Heavy water (D₂O) can be administered to animals, and the deuterium atoms are incorporated into newly synthesized cholesterol molecules. Alternatively, ¹³C-labeled precursors like acetate can be used. The enrichment of the isotope in cholesterol and its metabolites is then quantified using mass spectrometry. This approach allows for the dynamic measurement of cholesterol synthesis, turnover, and transport.
-
Radioactive Isotope Labeling (e.g., Tritium (³H), Carbon-14 (¹⁴C)): While historically significant and highly sensitive, the use of radioisotopes has declined due to safety concerns and the requirement for specialized facilities. However, it remains a powerful tool for specific applications where high sensitivity is required.
Fluorescent Probes: Visualizing Cholesterol Dynamics
Fluorescently tagged cholesterol analogs offer the advantage of direct visualization of cholesterol trafficking in living cells and tissues using fluorescence microscopy. However, the addition of a bulky fluorophore can alter the physicochemical properties of the cholesterol molecule, potentially affecting its behavior.
-
Intrinsic Fluorescent Sterols (e.g., Dehydroergosterol (DHE), Cholestatrienol (CTL)): These are naturally fluorescent sterols that closely mimic the structure and behavior of cholesterol. They are considered the most reliable fluorescent analogs for studying cholesterol transport.
-
Fluorophore-Conjugated Cholesterol: These probes, such as those labeled with NBD or BODIPY, offer brighter signals but may deviate more significantly from the behavior of native cholesterol. A recently developed photoconvertible fluorescent cholesterol analog, Duo-Chol, aims to provide improved spatiotemporal imaging of cholesterol dynamics.
Comparative Analysis of In Vivo Cholesterol Tracers
To facilitate the selection of an appropriate in vivo cholesterol tracer, the following table summarizes the key characteristics of this compound and its primary alternatives.
| Feature | This compound | Isotopic Labeling (Stable & Radioactive) | Fluorescent Probes |
| Biological Mimicry | Poor | Excellent (chemically identical) | Fair to Good (structural alterations) |
| In Vivo Stability | Unknown, potentially unstable | Excellent | Generally stable, but fluorophore can be cleaved |
| Biodistribution | Potentially altered by biotin transporters | Follows natural cholesterol pathways | Can be influenced by the fluorophore |
| Detection Method | Avidin/Streptavidin-based assays | Mass Spectrometry, Scintillation Counting | Fluorescence Microscopy |
| Potential for Interference | High (endogenous biotin, immunogenicity) | Low | Low |
| Quantitative Analysis | Semi-quantitative at best | Highly quantitative | Semi-quantitative |
| Primary Application | In vitro assays | In vivo metabolic flux and transport studies | Live-cell and tissue imaging of cholesterol trafficking |
Experimental Protocols
Isotopic Labeling with Heavy Water (D₂O) for In Vivo Cholesterol Synthesis Measurement
This protocol provides a general workflow for measuring de novo cholesterol synthesis in a mouse model using D₂O labeling followed by gas chromatography-mass spectrometry (GC-MS) analysis.
1. Animal Preparation and D₂O Administration:
- House mice in a controlled environment with ad libitum access to food and water.
- Administer a single intraperitoneal (IP) bolus of 99.8% D₂O in 0.9% NaCl to achieve ~4-5% body water enrichment.
- Provide drinking water enriched with 8% D₂O for the duration of the experiment.
2. Sample Collection:
- Collect blood samples at designated time points via tail vein or retro-orbital bleeding.
- At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
3. Lipid Extraction and Saponification:
- Extract total lipids from plasma or tissue homogenates using a modified Folch method (chloroform:methanol, 2:1 v/v).
- Saponify the lipid extract with ethanolic KOH to release free cholesterol from its esterified form.
4. Derivatization and GC-MS Analysis:
- Derivatize the free cholesterol to its trimethylsilyl (TMS) ether derivative using a suitable silylating agent (e.g., BSTFA with 1% TMCS).
- Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of deuterium in the cholesterol molecule.
5. Data Analysis:
- Calculate the fractional synthesis rate (FSR) of cholesterol based on the rate of deuterium incorporation over time, corrected for the body water enrichment.
Fluorescent Cholesterol Analog Labeling for Live-Cell Imaging
This protocol outlines a general procedure for labeling cultured cells with a fluorescent cholesterol analog like DHE to visualize its intracellular trafficking.
1. Cell Culture and Preparation:
- Culture cells of interest (e.g., fibroblasts, macrophages) on glass-bottom dishes suitable for microscopy.
- Grow cells to the desired confluency.
2. Labeling with DHE-Cyclodextrin Complex:
- Prepare a stock solution of DHE complexed with methyl-β-cyclodextrin (MβCD) in a suitable buffer.
- Incubate the cells with the DHE-MβCD complex in serum-free medium for a specified period (e.g., 1 hour) at 37°C to allow for sterol uptake.
3. Washing and Chase Period:
- Wash the cells with fresh medium to remove excess DHE.
- Incubate the cells in complete medium for a "chase" period to allow for the trafficking of the fluorescent sterol to various intracellular compartments.
4. Live-Cell Imaging:
- Image the cells using a fluorescence microscope equipped with the appropriate filter sets for DHE (UV excitation, blue emission).
- Co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum) can be performed to determine the subcellular localization of DHE.
5. Image Analysis:
- Analyze the acquired images to quantify the distribution and colocalization of DHE within different cellular organelles.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for D2O-based in vivo cholesterol synthesis measurement.
Caption: Advantages and limitations of different cholesterol tracers.
Conclusion
The selection of an appropriate tracer is a critical decision in the design of in vivo studies of cholesterol metabolism. While this compound may be a useful tool for specific in vitro applications, its inherent limitations make it unsuitable for reliable in vivo tracking. The potential for altered biodistribution, metabolic interference, and instability of the conjugate, coupled with the challenges of the avidin-biotin detection system in a whole-organism context, argue strongly against its use.
For quantitative, dynamic studies of cholesterol synthesis, transport, and metabolism in vivo, isotopic labeling remains the unequivocal gold standard. For researchers interested in the real-time visualization of cholesterol trafficking within cells and tissues, fluorescent probes, particularly the minimally perturbing intrinsic sterol analogs, offer a powerful alternative. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to ensure the accuracy and validity of their in vivo cholesterol research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biotin uptake by mouse and human pancreatic beta cells/islets: a regulated, lipopolysaccharide-sensitive carrier-mediated process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of biotin by human hepatoma cell line, Hep G2: a carrier-mediated process similar to that of normal liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Findings on the Interplay Between Biotin and Cholesterol Metabolism
Our hypothetical initial finding, derived from a proteomics screen, is that biotin supplementation increases the expression of HMG-CoA reductase (HMGCR) , the rate-limiting enzyme in the cholesterol biosynthesis pathway. While biotin is well-known as a cofactor for carboxylases, its direct impact on HMGCR expression warrants rigorous verification. This guide will outline how to cross-validate this finding at the transcriptional, translational, and functional levels.
Comparative Data Summary
An effective cross-validation strategy employs multiple techniques that measure different aspects of a biological process. The data below represents a hypothetical, yet realistic, outcome of such a strategy, where each method provides converging evidence to support the initial finding.
| Experimental Method | Metric | Control Group | Biotin-Treated Group | Fold Change | P-value | Interpretation |
| Western Blot (Initial Finding) | Relative HMGCR Protein Level | 1.00 ± 0.12 | 2.45 ± 0.21 | 2.45 | p < 0.01 | Significant increase in HMGCR protein expression. |
| qPCR (Transcriptional Validation) | Relative HMGCR mRNA Level | 1.00 ± 0.09 | 2.31 ± 0.18 | 2.31 | p < 0.01 | Upregulation of HMGCR gene transcription. |
| Enzyme Activity Assay | HMGCR Activity (pmol/min/mg) | 35.2 ± 4.1 | 78.9 ± 6.5 | 2.24 | p < 0.01 | Increased functional activity of the HMGCR enzyme. |
| Mass Spectrometry (Metabolomic Validation) | Cellular Cholesterol Content (µg/mg protein) | 15.8 ± 2.3 | 25.1 ± 3.0 | 1.59 | p < 0.05 | Accumulation of the downstream metabolic product (cholesterol). |
Experimental Workflow and Pathway Diagrams
Visualizing the experimental logic and the underlying biological pathway is crucial for understanding the cross-validation process. The following diagrams, generated using the DOT language, illustrate the workflow and the molecular interactions.
A Head-to-Head Comparison: Biotin-Cholesterol and Fluorescent Analogs as Tools for Studying Cholesterol Transport
For researchers, scientists, and drug development professionals investigating the intricate pathways of cholesterol transport, the choice of molecular tools is paramount. This guide provides a comprehensive comparison of biotin-cholesterol and popular fluorescent cholesterol analogs, offering insights into their respective strengths and weaknesses. We present a data-driven analysis to aid in the selection of the most appropriate tool for your experimental needs.
The study of intracellular cholesterol trafficking is crucial for understanding numerous physiological processes and diseases, including atherosclerosis, Niemann-Pick type C disease, and neurodegenerative disorders. Researchers have developed various modified cholesterol molecules to trace its movement within and between cells. Among these, this compound and fluorescent cholesterol analogs are two of the most prominent tools. This guide will objectively compare their performance based on available experimental data and methodologies.
At a Glance: this compound vs. Fluorescent Analogs
| Feature | This compound | Fluorescent Cholesterol Analogs (e.g., DHE, NBD-Cholesterol) |
| Primary Application | Affinity purification, pull-down assays, studying cholesterol-protein interactions.[1][2] | Real-time imaging of cholesterol transport in living cells, studying membrane dynamics.[3][4][5] |
| Detection Method | Streptavidin-based detection (e.g., Western blot, mass spectrometry). | Fluorescence microscopy (confocal, two-photon, etc.). |
| Spatial Resolution | Low (organelle level, after fractionation). | High (sub-cellular localization). |
| Temporal Resolution | Low (endpoint assays). | High (real-time tracking of transport). |
| Cell Viability | Typically requires cell lysis. | Suitable for live-cell imaging. |
| Potential for Artifacts | Steric hindrance from biotin and streptavidin can affect natural transport pathways. | The fluorophore can alter the physicochemical properties and trafficking of the cholesterol analog. |
Performance Comparison of Cholesterol Tracers
The ideal cholesterol tracer should mimic the behavior of endogenous cholesterol as closely as possible. However, any modification introduces potential artifacts. The choice of tracer, therefore, involves a trade-off between detectability and biological relevance.
This compound: A Tool for Isolation and Interaction Studies
This compound is primarily utilized in affinity-based methods. The strong and specific interaction between biotin and streptavidin allows for the isolation of cholesterol-binding proteins and the quantification of cholesterol in specific cellular fractions.
Advantages:
-
High Specificity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring efficient and specific capture.
-
Versatility in Downstream Analysis: Captured proteins can be identified and quantified using various techniques like mass spectrometry and Western blotting.
Disadvantages:
-
Indirect Measurement of Transport: It does not allow for the direct visualization of cholesterol movement in real-time. Transport is inferred from the amount of this compound recovered from different cellular compartments at specific time points.
-
Potential for Steric Hindrance: The bulky biotin tag, and especially the subsequent binding of streptavidin, can interfere with the natural interactions and trafficking of cholesterol.
-
Requires Cell Lysis: Most applications of this compound involve cell fractionation and lysis, precluding studies in living cells.
Fluorescent Cholesterol Analogs: Visualizing Transport in Real-Time
Fluorescent analogs, such as dehydroergosterol (DHE) and 25-NBD-cholesterol, are powerful tools for live-cell imaging of cholesterol transport. DHE is an intrinsically fluorescent sterol that closely mimics the properties of cholesterol. NBD-cholesterol is a cholesterol molecule with a covalently attached NBD fluorophore.
Advantages:
-
Real-Time Visualization: Enables the direct observation of cholesterol trafficking pathways and dynamics in living cells.
-
High Spatial and Temporal Resolution: Allows for the precise localization of cholesterol within subcellular compartments and the tracking of its movement over time.
Disadvantages:
-
Structural Perturbation: The addition of a fluorophore can alter the molecular shape, polarity, and behavior of the cholesterol analog, potentially leading to mislocalization or altered interactions with transport proteins. For instance, 25-NBD-cholesterol has been shown to have a different subcellular distribution compared to DHE or filipin staining.
-
Phototoxicity and Photobleaching: The excitation light required for fluorescence imaging can be toxic to cells, and the fluorophores can lose their signal over time.
Comparative Data on Fluorescent Cholesterol Analogs
A direct quantitative comparison between this compound and fluorescent analogs for transport studies is scarce due to their fundamentally different applications. However, studies comparing different fluorescent analogs provide valuable insights into their performance.
| Fluorescent Analog | Partitioning into Liquid-Ordered (Lo) Phase | Mimicry of Natural Cholesterol | Key Limitations |
| Dehydroergosterol (DHE) | High | Considered one of the closest mimics. | Low quantum yield, UV excitation can be phototoxic. |
| 25-NBD-Cholesterol | Low (prefers liquid-disordered phase) | Poor mimic; bulky NBD group alters trafficking. | Can be mistargeted to mitochondria. |
| BODIPY-Cholesterol | Moderate to High | A promising analog that partitions into the Lo phase. | The large fluorophore can still influence its behavior. |
Experimental Protocols
This compound Pull-Down Assay to Identify Cholesterol-Binding Proteins
This protocol outlines a general workflow for using this compound to isolate and identify proteins that interact with cholesterol.
Live-Cell Imaging of Cholesterol Transport Using Fluorescent Analogs
This protocol provides a general outline for visualizing the intracellular trafficking of cholesterol using a fluorescent analog like DHE or NBD-cholesterol.
References
- 1. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uwr.edu.pl [chem.uwr.edu.pl]
A Comparative Analysis of Biotin-Cholesterol Synthesis Methods for Researchers
For researchers and professionals in drug development, the synthesis of biotin-cholesterol conjugates is a critical step in creating targeted drug delivery systems, developing novel diagnostics, and studying cellular localization. The choice of synthetic methodology can significantly impact the yield, purity, and scalability of the final product. This guide provides a comparative analysis of three prevalent methods for this compound synthesis: Steglich Esterification, Carbamate Linkage via Activated Cholesterol, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for each of the three synthesis methods. These values are representative and can vary based on specific reaction conditions and the scale of the synthesis.
| Parameter | Method 1: Steglich Esterification | Method 2: Carbamate Linkage | Method 3: CuAAC (Click Chemistry) |
| Starting Materials | Cholesterol, Biotin | Cholesteryl Chloroformate, Amino-functionalized Biotin (e.g., Biotin-PEG-NH2) | Alkyne-functionalized Cholesterol, Azide-functionalized Biotin (or vice versa) |
| Key Reagents | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Triethylamine (or other base) | Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate), Ligand (e.g., THPTA) |
| Linkage Type | Ester | Carbamate | Triazole |
| Typical Reaction Yield | 80-90%[1] | 70-90% (for the amine coupling step)[2] | High, often near-quantitative |
| Reaction Conditions | Anhydrous organic solvent, Room temperature | Anhydrous organic solvent, 0°C to room temperature | Aqueous or organic solvents, Room temperature |
| Number of Steps | 1 | 2 (Cholesterol activation, then coupling) | 2 (Synthesis of functionalized starting materials, then click reaction) |
| Scalability | Good | Good | Excellent |
| Linkage Stability | Susceptible to hydrolysis | More stable than ester | Highly stable |
Method 1: Steglich Esterification
This method directly couples the carboxylic acid of biotin to the hydroxyl group of cholesterol, forming an ester linkage. The reaction is facilitated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP)[3].
Experimental Protocol
-
Preparation: Dissolve cholesterol (1 equivalent) and biotin (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 0.5 M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method 2: Carbamate Linkage via Activated Cholesterol
This two-step method involves the initial activation of cholesterol's hydroxyl group, followed by a reaction with an amine-functionalized biotin to form a stable carbamate linkage.
Experimental Protocol
Step 1: Synthesis of Cholesteryl Chloroformate
-
Preparation: Dissolve cholesterol (1 equivalent) in a dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C.
-
Activation: Slowly add a solution of triphosgene or phosgene in the same solvent.
-
Reaction: Stir the reaction at 0°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the solvent is removed under reduced pressure to yield crude cholesteryl chloroformate, which is often used in the next step without further purification.
Step 2: Coupling with Amino-Biotin
-
Preparation: Dissolve an amino-functionalized biotin, such as Biotin-PEG-Amine (1 equivalent), in an anhydrous solvent like DCM or DMF. Add a base, such as triethylamine (1.2 equivalents), to the solution at 0°C[2].
-
Coupling: Slowly add a solution of cholesteryl chloroformate (1.1 equivalents) in the same anhydrous solvent to the amino-biotin solution[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
Validating the Orientation of Biotin-Cholesterol in Lipid Bilayers: A Comparative Guide
For researchers in drug development and cell biology, understanding the precise orientation of molecules within lipid bilayers is paramount for designing effective targeted therapies and elucidating complex cellular processes. Biotin-cholesterol, a key molecule for anchoring biotinylated ligands to lipid membranes, requires stringent validation of its orientation to ensure the biotin moiety is accessible for binding to streptavidin and other avidin analogs. This guide provides a comparative overview of experimental techniques used to validate the orientation of this compound in lipid bilayers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The validation of this compound orientation primarily relies on techniques that can probe the molecular arrangement at the lipid-water interface. Below is a comparison of key methodologies:
| Technique | Principle | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon molecular binding. | Real-time kinetics and affinity of streptavidin binding to this compound. Indirectly confirms biotin accessibility. | Nanometer scale | High | Label-free, real-time data, quantitative kinetics.[1][2] | Indirect assessment of orientation, requires surface immobilization. |
| Neutron Diffraction | Measures the scattering of neutrons by atomic nuclei to determine molecular structure. | Precise location and orientation of deuterated cholesterol within the bilayer.[3][4][5] | Angstrom scale | Low | High-resolution structural data, sensitive to isotopic labeling. | Requires specialized facilities, complex data analysis. |
| Sum-Frequency Generation (SFG) Spectroscopy | A nonlinear optical technique that provides vibrational spectra of interfaces. | Information on the orientation and ordering of specific chemical groups (e.g., cholesterol's alkyl chain). | Sub-monolayer | Medium | Surface-specific, provides orientational information of molecular groups. | Can be complex to interpret, may require specialized laser systems. |
| Fluorescence Microscopy (e.g., TIRF, FRET) | Utilizes fluorescent probes to visualize molecular localization and interactions. | Can confirm the co-localization of this compound and fluorescently labeled streptavidin at the membrane. | Diffraction-limited (~250 nm) or super-resolution | High | High sensitivity, suitable for live-cell imaging. | Requires fluorescent labeling, which may perturb the system. |
| Molecular Dynamics (MD) Simulations | Computational method that simulates the physical movements of atoms and molecules. | Provides theoretical insights into the preferred orientation and dynamics of this compound in the bilayer. | Atomic scale | N/A | High-resolution dynamic information, can predict behavior. | Computationally intensive, results depend on the accuracy of the force fields. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Biotin Accessibility
This protocol describes the use of SPR to functionally validate the orientation of this compound by measuring its binding to streptavidin. A successful binding event indicates that the biotin headgroup is oriented towards the aqueous phase and is accessible.
Objective: To determine the binding kinetics of streptavidin to this compound immobilized on a sensor chip.
Materials:
-
Biacore T200 SPR instrument (or equivalent)
-
SA (streptavidin) sensor chip
-
This compound
-
Streptavidin
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 0.5% SDS)
Procedure:
-
Chip Preparation: Dock the SA sensor chip in the SPR instrument. Prime the system with running buffer.
-
Immobilization of this compound:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the running buffer.
-
Inject the this compound solution over the sensor chip surface at a defined flow rate (e.g., 10 µL/min) to allow for its capture by the immobilized streptavidin. A response unit (RU) change will indicate successful immobilization.
-
Use a reference flow cell with immobilized biotin only to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the analyte (e.g., a protein that binds to cholesterol) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds).
-
Allow for dissociation by flowing the running buffer over the chip for a defined period (e.g., 180 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Record the sensorgrams (RU vs. time).
-
Subtract the reference flow cell data from the experimental flow cell data to correct for non-specific binding.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Expected Results: A concentration-dependent binding of the analyte to the this compound surface, with quantifiable kinetic parameters, confirms the correct orientation and accessibility of the this compound.
Visualizations
References
- 1. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [molecular-interactions.si]
- 3. Structure and Dynamics of Cholesterol-Containing Polyunsaturated Lipid Membranes Studied by Neutron Diffraction and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-Cholesterol
For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of biotin-cholesterol, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is essential for maintaining a secure and efficient research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory chemical handling precautions should always be observed.[1][2]
Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills. |
It is recommended to handle this compound in a well-ventilated area. In the event of accidental contact, flush the affected area with copious amounts of water. If irritation persists, seek medical advice.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of any laboratory chemical should be approached with the assumption that it is hazardous waste until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular solid waste receptacles.[3][4]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Collect any materials contaminated with this compound, such as weigh boats, pipette tips, and centrifuge tubes, in a designated, sealed plastic bag or container. This container should be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The classification of this liquid waste (e.g., halogenated or non-halogenated organic waste) will depend on the solvent used.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components.
-
Step 2: Labeling of Waste Containers
Accurate and comprehensive labeling of waste containers is a critical safety and compliance measure.
Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound"
-
The estimated concentration or amount of the chemical.
-
Any associated hazards (based on the solvent or institutional guidelines).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is essential to prevent accidents and ensure safety until disposal.
-
Store waste containers in a designated secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.
-
Ensure all waste containers are securely sealed to prevent leakage or evaporation.
Step 4: Arranging for Waste Disposal
The final step is the collection and proper disposal of the chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete inventory of the waste, including the chemical names and quantities.
Below is a logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-Cholesterol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling Biotin-cholesterol, offering procedural, step-by-step guidance to foster a secure research environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to adhere to standard laboratory safety practices to minimize any potential risks.[1][2] The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.
Personal Protective Equipment (PPE):
Proper PPE is your first line of defense. When handling this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.[2]
-
Hand Protection: Use common chemical-resistant gloves (e.g., nitrile gloves).[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[3]
-
Protective Clothing: A laboratory coat should be worn at all times.
First-Aid Measures:
In case of accidental exposure, follow these procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if symptoms persist.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for maintaining a safe and efficient laboratory.
Storage and Handling:
-
Storage: Store this compound at -20°C for long-term stability.
-
Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
Spill Management:
In the event of a spill:
-
Avoid breathing any dust.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a designated chemical waste container.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Place the waste in a sealed, labeled chemical waste container.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₀N₂O₃S | |
| Formula Weight | 613.0 g/mol | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in Chloroform |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
